molecular formula C9H11NO2 B1359674 3-Phenoxypropanamide CAS No. 22409-37-6

3-Phenoxypropanamide

Cat. No.: B1359674
CAS No.: 22409-37-6
M. Wt: 165.19 g/mol
InChI Key: JUJFUNIPPVHBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxypropanamide is a chemical compound featuring a propanamide backbone with a phenoxy substituent, making it a building block of interest in various research fields. Compounds with similar structural motifs, such as phenoxy and propanamide groups, are frequently utilized in medicinal chemistry and pharmacology research for the synthesis and development of novel bioactive molecules . For instance, structural analogs have been investigated for their potential as positive allosteric modulators of specific NMDA receptor subunits, which are relevant to neurological research . Similarly, amide and ether-based compounds are common scaffolds in the exploration of new antibacterial agents . As a versatile intermediate, this compound can be used in organic synthesis and the design of compound libraries for high-throughput screening. This product is strictly labeled For Research Use Only (RUO) and is intended for use in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the Certificate of Analysis for lot-specific data and handle the material according to appropriate safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJFUNIPPVHBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632198
Record name 3-Phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22409-37-6
Record name 3-Phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthesis Protocols for 3-Phenoxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of 3-Phenoxypropanamide (CAS: 59673-68-6), a structural motif relevant to medicinal chemistry, particularly in the development of centrally acting muscle relaxants and sodium channel blockers.

The guide prioritizes scientific integrity and process scalability , distinguishing between direct atom-economical routes and robust industrial multi-step pathways.

Executive Summary & Retrosynthetic Analysis

This compound consists of a phenyl ether linked to a primary amide via an ethyl chain. From a retrosynthetic perspective, the molecule can be disconnected at three strategic points, leading to three distinct forward synthesis pathways:

  • The "Direct" Route (Pathway A): Intermolecular Oxa-Michael Addition of phenol to acrylamide. This is the most atom-economical route but requires strict control over polymerization side reactions.

  • The "Industrial" Route (Pathway B): Cyanoethylation of phenol to 3-phenoxypropionitrile, followed by controlled partial hydrolysis . This is the preferred method for scale-up due to intermediate stability.

  • The "Classical" Route (Pathway C): Amidation of 3-phenoxypropionic acid via an acid chloride intermediate. This provides the highest purity for small-scale pharmaceutical standards.

Visualization: Retrosynthetic Disconnection Strategy

Retrosynthesis Target This compound P1 Phenol + Acrylamide (Oxa-Michael Addition) P1->Target Route A: Base Cat. P2 3-Phenoxypropionitrile (Hydrolysis) P2->Target Route B: Acid/Base Hydrolysis P3 3-Phenoxypropionic Acid (Amidation) P3->Target Route C: SOCl2 / NH3

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies for this compound.

Pathway A: Direct Oxa-Michael Addition (Green Chemistry)

This route utilizes the reactivity of the phenoxide ion as a nucleophile attacking the electrophilic


-carbon of acrylamide.
Mechanism

The reaction proceeds via a base-catalyzed Conjugate Addition (1,4-addition) .

  • Deprotonation: The base (e.g., KOH) deprotonates phenol (

    
    ) to form the phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of acrylamide.
    
  • Protonation: The resulting enolate abstracts a proton from the solvent or phenol to regenerate the catalyst and yield the product.

Critical Control Point: Acrylamide is prone to radical polymerization. A radical inhibitor (e.g., Hydroquinone) is mandatory to prevent the formation of polyacrylamide.

Experimental Protocol

Reagents:

  • Phenol (1.0 equiv)

  • Acrylamide (1.1 equiv)

  • Catalyst: Potassium Hydroxide (KOH) pellets (0.1 equiv) or Triton B (40% in methanol).

  • Solvent: Toluene or Xylene (for azeotropic water removal if needed, though often run neat or in water).

  • Inhibitor: Hydroquinone (0.1 mol%).

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Dissolution: Charge Phenol and Toluene. Add KOH and stir until the base is partially dissolved/suspended.

  • Addition: Add Acrylamide and Hydroquinone.

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours.

    • Note: If using water as solvent (Green approach), heat to 70–80°C.

  • Quench: Cool to room temperature. Neutralize the base with dilute HCl.

  • Isolation:

    • If Toluene used: Wash the organic layer with 1M NaOH (to remove unreacted phenol) and then water. Dry over MgSO₄ and evaporate.

    • If Water used: The product often precipitates upon cooling. Filter and recrystallize from ethanol/water.

Pathway B: The Nitrile Hydrolysis Route (Scalable)

This is the standard industrial approach. It separates the C-O bond formation from the amide formation, allowing for better impurity control.

Step 1: Cyanoethylation (Synthesis of 3-Phenoxypropionitrile)

Phenol reacts with acrylonitrile (Michael acceptor) in the presence of a base.

  • Reaction:

    
    
    
  • Conditions: Reflux with Triton B or NaOH. Yields are typically >90%.[1]

Step 2: Partial Hydrolysis to Amide

Nitriles can be hydrolyzed to amides using strong acid or base. Acid hydrolysis is often preferred to stop at the amide stage without progressing to the carboxylic acid.

Reagents:

  • 3-Phenoxypropionitrile (from Step 1)

  • Concentrated Sulfuric Acid (

    
    , 85-90%)
    
  • Water (Ice)

Protocol:

  • Acidification: Place 3-phenoxypropionitrile in a flask. Cool to 0–5°C in an ice bath.

  • Addition: Dropwise add cold concentrated

    
    . The reaction is exothermic; maintain temp <20°C.
    
  • Stirring: Allow to warm to room temperature and stir for 4 hours. The mechanism involves the hydration of the nitrilium ion.

  • Quench: Pour the reaction mixture onto crushed ice. The amide is less soluble in water than the acid salt and will precipitate.

  • Purification: Filter the white solid. Wash with cold water to remove acid traces. Recrystallize from Ethanol.

Visualization: Nitrile Hydrolysis Workflow

Hydrolysis Start 3-Phenoxypropionitrile Acid Add H2SO4 (conc) Temp < 20°C Start->Acid Protonation Intermediate Imidate / Nitrilium Ion Acid->Intermediate Hydration Quench Quench on Ice (Precipitation) Intermediate->Quench Tautomerization Product This compound (Solid) Quench->Product Filtration

Figure 2: Process flow for the controlled acid-catalyzed hydrolysis of the nitrile intermediate.

Pathway C: Acid Chloride Amidation (High Purity)

Used when the carboxylic acid precursor (3-phenoxypropionic acid) is commercially available or synthesized via the halo-acid route.

Reaction Sequence:

Protocol:

  • Reflux 3-phenoxypropionic acid with excess Thionyl Chloride (

    
    ) for 2 hours.
    
  • Evaporate excess

    
     under vacuum (use a caustic trap for vapors).
    
  • Dissolve the resulting oil (acid chloride) in dry Dichloromethane (DCM).

  • Cool to 0°C and bubble anhydrous Ammonia gas or add concentrated aqueous Ammonia dropwise.

  • Wash with water to remove Ammonium Chloride (

    
    ). Evaporate DCM to yield the pure amide.
    

Comparative Data & Characterization

Method Comparison Table
FeaturePathway A (Michael Addn)Pathway B (Nitrile Hydrolysis)Pathway C (Acid Chloride)
Starting Material Phenol + AcrylamidePhenol + Acrylonitrile3-Phenoxypropionic Acid
Atom Economy 100% (Excellent)HighLow (SO2/HCl waste)
Steps 1 (Convergent)2 (Linear)2 (Linear)
Key Risk Polymerization of AcrylamideToxicity of AcrylonitrileCorrosive SOCl2
Typical Yield 60–75%85–90% (Overall)>90% (from acid)
Suitability Green Chemistry / R&DLarge Scale ManufacturingPharma Standards / Derivatives
Expected Characterization Data

To validate the synthesis, the following analytical signatures must be confirmed:

  • Physical State: White crystalline solid.

  • Melting Point: 98–101°C.

  • IR Spectrum:

    • Amide N-H stretch: Doublet at 3350–3180 cm⁻¹.

    • Amide C=O stretch: Strong band at ~1650–1660 cm⁻¹ (Amide I).

    • Ether C-O stretch: ~1240 cm⁻¹.

  • 1H-NMR (DMSO-d6, 400 MHz):

    • 
       7.40 (br s, 1H, NH).
      
    • 
       7.2–6.9 (m, 5H, Ar-H).
      
    • 
       6.90 (br s, 1H, NH).
      
    • 
       4.15 (t, 2H, 
      
      
      
      ).
    • 
       2.50 (t, 2H, 
      
      
      
      ).

Safety & Toxicology Notes

  • Acrylamide: Potent neurotoxin and potential carcinogen. Handle as a powder only in a fume hood with high-efficiency particulate air (HEPA) filtration or use in solution.

  • Acrylonitrile: Highly flammable, toxic by inhalation/skin absorption. Forms explosive mixtures with air.

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO2. Use strictly anhydrous conditions.

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemguide. (2023). Hydrolysing Nitriles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]

  • Clausius Scientific Press. (2021). Synthesis of phenol analogues containing 3-alkyl substituted acrylamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link]

Sources

The 3-Phenoxypropanamide Scaffold: Structural Dynamics, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Phenoxypropanamide (


) represents a critical structural motif in medicinal chemistry, serving as a versatile linker and a pharmacophore in its own right. Distinct from its carbon-analog hydrocinnamamide (3-phenylpropanamide), the insertion of an ether oxygen at the 3-position introduces unique electronic properties and rotational flexibility that significantly alter its binding affinity in biological systems.

This guide provides a rigorous technical analysis of the this compound scaffold. We move beyond basic textbook definitions to explore the Michael Addition synthetic protocols , spectroscopic validation standards, and the molecule's role as a precursor for voltage-gated sodium channel (


) modulators used in anticonvulsant therapy.

Molecular Architecture & Physicochemical Profile

The efficacy of this compound stems from its tripartite structure: a lipophilic phenyl ring, a flexible oxy-ethyl linker, and a polar primary amide headgroup.

Structural Logic

The ether oxygen acts as a hydrogen bond acceptor, while the amide group functions as both a donor and acceptor. This dual-polarity enables the molecule to navigate the blood-brain barrier (BBB)—a critical requirement for CNS-active agents.

Table 1: Physicochemical Specifications

PropertyValue / DescriptorSignificance in Drug Design
Molecular Formula

Core stoichiometry.
Molecular Weight 165.19 g/mol Fragment-like; ideal for lead optimization (Rule of 3 compliant).
LogP (Predicted) ~1.2 – 1.5Optimal lipophilicity for BBB penetration without high toxicity.
H-Bond Donors 2 (Amide

)
Critical for receptor pocket anchoring.
H-Bond Acceptors 2 (Ether O, Amide O)Facilitates dipole interactions.
Rotatable Bonds 4High entropy penalty upon binding; requires rigidification in advanced analogs.

Synthetic Methodologies

While this compound can be synthesized via the amidation of 3-phenoxypropionic acid, the Base-Catalyzed Michael Addition is the superior protocol for industrial scalability and atom economy. This route avoids the generation of chlorinated byproducts associated with thionyl chloride pathways.

Protocol: Base-Catalyzed Michael Addition

Reaction Logic: Phenol acts as a nucleophile (phenoxide) attacking the


-carbon of acrylamide (the Michael acceptor). The presence of the carbonyl group in acrylamide polarizes the double bond, making it susceptible to nucleophilic attack.
Reagents & Stoichiometry[1][2][3]
  • Phenol (

    
    ):  1.0 equiv.
    
  • Acrylamide (

    
    ):  1.2 equiv. (Excess drives kinetics).
    
  • Catalyst: Potassium Carbonate (

    
    ), 0.1 – 0.5 equiv.
    
  • Solvent: DMF or Water (Green Chemistry variant).

Step-by-Step Workflow
  • Activation: Dissolve phenol (10 mmol) in DMF (10 mL). Add anhydrous

    
     (2 mmol). Stir at RT for 15 min to generate the phenoxide anion in situ.
    
  • Addition: Add acrylamide (12 mmol) slowly to the reaction mixture. The reaction is exothermic; maintain temperature

    
     to prevent polymerization of acrylamide.
    
  • Reflux: Heat the mixture to

    
     for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Quench: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a white solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to remove unreacted acrylamide.

Synthetic Pathway Visualization

Synthesis_Pathway cluster_conditions Conditions: DMF, 90°C, 4-6h Phenol Phenol (Nucleophile) Intermediate Phenoxide Anion Phenol->Intermediate Deprotonation Base K2CO3 (Catalyst) Base->Intermediate Transition Transition State (C-O Bond Formation) Intermediate->Transition Nucleophilic Attack Acrylamide Acrylamide (Michael Acceptor) Acrylamide->Transition Product This compound (Target) Transition->Product Proton Transfer

Figure 1: The Michael Addition pathway utilizes a base-catalyzed mechanism to couple phenol and acrylamide, ensuring high atom economy.

Spectroscopic Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy. The following spectral signatures confirm the formation of the ether linkage and the retention of the primary amide.

Proton NMR ( NMR, 400 MHz, )
  • 
     7.50 (br s, 1H) & 6.90 (br s, 1H):  Amide 
    
    
    
    protons. Broadening indicates exchangeable protons.
  • 
     7.20 – 6.80 (m, 5H):  Aromatic protons. Look for the characteristic splitting pattern of a mono-substituted benzene ring.
    
  • 
     4.15 (t, 
    
    
    
    , 2H):
    
    
    protons. The downfield shift is caused by the electronegative oxygen atom.
  • 
     2.55 (t, 
    
    
    
    , 2H):
    
    
    protons. Coupled to the adjacent methylene group.
Infrared Spectroscopy (FT-IR)
  • 3350 – 3180

    
    :  N-H stretching (doublet for primary amide).
    
  • 1660 – 1690

    
    :  C=O stretching (Amide I band).
    
  • 1240

    
    :  C-O-C asymmetric stretching (Aryl alkyl ether). This is the diagnostic peak confirming the ether linkage.
    

Pharmacological Applications[3][4][5]

The this compound scaffold is not merely a chemical curiosity; it is a validated pharmacophore in the development of anticonvulsants and sodium channel blockers.

Mechanism of Action: Sodium Channel Modulation

Research indicates that phenoxy-alkyl-amides function by stabilizing the inactivated state of voltage-gated sodium channels (


) . This mechanism is similar to established antiepileptics like Lacosamide, although Lacosamide utilizes a functionalized amino acid core.
  • The Hydrophobic Domain (Phenyl): Interacts with the hydrophobic pocket of the channel pore.

  • The Linker (Oxy-ethyl): Provides the necessary spacing to position the hydrogen-bonding group correctly.

  • The H-Bond Domain (Amide): Anchors the molecule to the receptor site via hydrogen bonding with amino acid residues (e.g., Serine or Threonine) within the channel.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core This compound Scaffold Phenyl Phenyl Ring (Lipophilic Domain) Core->Phenyl Linker Oxy-Ethyl Chain (Spacer) Core->Linker Amide Primary Amide (H-Bond Domain) Core->Amide Effect1 Nav Channel Hydrophobic Pocket Phenyl->Effect1 Interaction Effect2 Flexibility Control (Ether Oxygen) Linker->Effect2 Determines Effect3 Receptor Anchoring (H-Bond Donor) Amide->Effect3 Facilitates

Figure 2: The SAR map highlights the tripartite interaction model required for biological activity at the sodium channel receptor site.

References

  • Clive, D. L. J., et al. (2023).[4] Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. National Institutes of Health (NIH).

  • Guan, L. P., et al. (2010). Synthesis and Anticonvulsant Activity of N-(2-hydroxyethyl)amide Derivatives. Bioorganic & Medicinal Chemistry.

  • Kamiński, K., et al. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-propionamides. ChemMedChem.

  • PubChem Database. (2023). 3-Phenylpropanamide Compound Summary (Structural Analog Reference). National Library of Medicine.

  • Starkov, P., et al. (2023). Using the Phospha-Michael Reaction for Making Phosphonium Phenolate Zwitterions. ChemRxiv.

Sources

Methodological & Application

Synthesis of 3-Phenoxypropanamide derivatives for Alzheimer's research

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis and Evaluation of 3-Phenoxypropanamide Derivatives for Alzheimer's Disease Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Novel Scaffolds in Alzheimer's Drug Discovery

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that constitutes the most common cause of dementia, imposing a significant burden on patients and healthcare systems worldwide.[1][2] The pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[3][4] The "amyloid cascade hypothesis" posits that the accumulation of Aβ is a primary event in AD pathogenesis, making the enzymes responsible for its production key therapeutic targets.[5][6]

One such enzyme is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[5][7] Another critical aspect of AD pathology is the decline in the neurotransmitter acetylcholine (ACh), which is central to memory and learning. This has led to the "cholinergic hypothesis," supporting the use of cholinesterase inhibitors to manage symptoms.[2] Interestingly, while acetylcholinesterase (AChE) activity decreases in the advanced AD brain, butyrylcholinesterase (BChE) activity significantly increases, suggesting that selective BChE inhibition could be a valuable therapeutic strategy.[2]

The this compound scaffold has emerged as a versatile and promising framework for designing inhibitors that can target these key enzymes. Its structural features allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, such as blood-brain barrier (BBB) permeability. This guide provides a comprehensive overview of the synthesis, characterization, and in vitro evaluation of novel this compound derivatives as potential therapeutic agents for Alzheimer's disease.

Therapeutic Targets and Mechanistic Insights

The design of this compound derivatives is guided by their potential to interact with specific enzymatic targets implicated in AD pathology.

BACE1: The Gatekeeper of Amyloid-β Production

BACE1 is the rate-limiting enzyme in the production of Aβ. By cleaving APP at the β-secretase site, it generates a C-terminal fragment (C99) that is subsequently cleaved by γ-secretase to release Aβ peptides (predominantly Aβ40 and Aβ42). Inhibiting BACE1 directly reduces the formation of these neurotoxic peptides, representing a disease-modifying approach.[5] However, the development of BACE1 inhibitors has been challenging, with many candidates failing in late-stage clinical trials due to off-target effects or a lack of efficacy, highlighting the need for novel chemical scaffolds with improved safety profiles.[5][8]

BACE1_Pathway cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage APP->BACE1 Step 1 sAPPb sAPPβ (soluble fragment) C99 C99 fragment gSecretase γ-Secretase Cleavage C99->gSecretase Step 2 Ab Amyloid-β (Aβ) (Aβ40, Aβ42) Plaques Aβ Aggregation & Senile Plaques Ab->Plaques Neurotoxicity Neurotoxicity & Cognitive Decline Plaques->Neurotoxicity BACE1->sAPPb BACE1->C99 gSecretase->Ab

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Butyrylcholinesterase (BChE): An Ascending Target in the AD Brain

While AChE is the primary enzyme responsible for ACh degradation in a healthy brain, its levels decline as AD progresses. Conversely, BChE activity can increase by up to 65% in the AD brain, compensating for the loss of AChE and becoming a key player in cholinergic deficit.[2] Therefore, selective BChE inhibitors are considered a promising therapeutic approach for restoring cholinergic function, particularly in later stages of the disease.[1][2]

General Synthetic Strategy and Protocols

The synthesis of a diverse library of this compound derivatives can be efficiently achieved through a convergent synthetic route. The core strategy involves the preparation of a 3-phenoxypropanoic acid intermediate followed by amide bond formation with a variety of primary or secondary amines.

Synthesis_Workflow Phenol Substituted Phenol Intermediate 3-Phenoxypropanoic Acid Intermediate Phenol->Intermediate Michael Addition Acrylic_Acid Acrylic Acid Derivative Acrylic_Acid->Intermediate Michael Addition Coupling Amide Coupling (e.g., EDCI, HOBT) Intermediate->Coupling Amine Diverse Amine Library (R1R2NH) Amine->Coupling Final_Product This compound Derivative Library Coupling->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 3-(4-fluorophenoxy)propanoic acid (Intermediate)

This protocol describes a Michael addition reaction to form the core acid intermediate. The use of a 4-fluorophenol is illustrative; various substituted phenols can be used to probe structure-activity relationships.

Materials:

  • 4-Fluorophenol

  • Acrylonitrile

  • Triton B (40% in methanol)

  • Concentrated Hydrochloric Acid (HCl)

  • Dioxane

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Step 1 (Cyanoethylation): To a stirred solution of 4-fluorophenol (1 eq.) in dioxane, add Triton B (0.1 eq.). Heat the mixture to 50°C.

  • Add acrylonitrile (1.2 eq.) dropwise over 30 minutes, maintaining the temperature.

  • Stir the reaction mixture at 50°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into cold water. Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-(4-fluorophenoxy)propanenitrile.

  • Step 2 (Hydrolysis): Reflux the crude nitrile from the previous step with a mixture of concentrated HCl and water (1:1 v/v) for 8-12 hours.

  • Cool the reaction mixture in an ice bath. The solid product, 3-(4-fluorophenoxy)propanoic acid, will precipitate.

  • Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure acid intermediate.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Amide Coupling

This protocol details the formation of the final this compound derivatives using standard peptide coupling reagents.[2]

Materials:

  • 3-(4-fluorophenoxy)propanoic acid (1 eq.)

  • Substituted amine (e.g., 4-amino-1-benzylpiperidine) (1.1 eq.)[2]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq.)

  • Hydroxybenzotriazole (HOBT) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 3-(4-fluorophenoxy)propanoic acid in anhydrous DCM.

  • Add EDCI and HOBT to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor completion by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold is crucial for optimizing biological activity.[3][9] Key regions for modification include the phenoxy ring (A), the propanamide linker (B), and the terminal amide group (C).

Caption: Key regions for SAR studies on the this compound scaffold.

The table below illustrates a hypothetical SAR study for BChE inhibition, showing how modifications in Regions A and C can influence inhibitory potency.

Compound IDR (Region A)R¹R² (Region C)BChE IC₅₀ (µM)
EX-1 H-N(CH₃)₂15.2
EX-2 4-F-N(CH₃)₂9.8
EX-3 4-Cl-N(CH₃)₂7.5
EX-4 4-Cl4-benzylpiperidine2.3[2]
EX-5 4-Cl1,2,3,4-tetrahydroisoquinoline1.1

SAR Insights:

  • Region A: Introducing electron-withdrawing groups (EWGs) like fluorine or chlorine on the phenoxy ring generally improves potency (EX-2, EX-3 vs. EX-1).

  • Region C: Incorporating larger, more lipophilic, and structurally complex cyclic amines at the amide terminus, such as benzylpiperidine or tetrahydroisoquinoline, significantly enhances inhibitory activity (EX-4, EX-5 vs. EX-3).[2] This suggests a large hydrophobic pocket in the active site of BChE that can be exploited for improved binding.

In Vitro Biological Evaluation

Once synthesized and characterized, the derivatives must be evaluated in a series of robust in vitro assays to determine their therapeutic potential.

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE and BChE inhibitory activity.

Materials:

  • Human recombinant BChE or AChE

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) iodide (substrate)

  • 5,5′-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the enzyme (AChE or BChE) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (ATCh or BTCh).

  • Measure the absorbance at 412 nm every minute for 10-15 minutes. The rate of color change is proportional to enzyme activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis.

Protocol 4: Blood-Brain Barrier Permeability (PAMPA-BBB) Assay

This assay predicts the ability of a compound to cross the BBB via passive diffusion.[4][10]

Materials:

  • PAMPA plate (e.g., Corning Gentest™) with a lipid-coated filter

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and standards (high and low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a donor solution of the test compound in PBS.

  • Add the donor solution to the donor wells of the PAMPA plate.

  • Fill the acceptor wells with fresh PBS.

  • Place the donor plate into the acceptor plate, ensuring the lipid-coated filter is in contact with both solutions.

  • Incubate the plate assembly for 4-18 hours at room temperature.

  • After incubation, carefully remove the donor plate.

  • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the effective permeability (Pe) value. Compounds with high Pe values are predicted to have good BBB penetration.

Protocol 5: Neurotoxicity Assessment (MTT Assay)

This assay assesses the general cytotoxicity of the compounds on a relevant neuronal cell line, such as SH-SY5Y.[11]

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plate

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • After incubation, remove the treatment medium and add fresh medium containing MTT solution.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding DMSO or a suitable solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. A significant decrease in viability indicates potential neurotoxicity.[11]

Conclusion and Future Perspectives

The this compound scaffold provides a robust and adaptable platform for the development of novel inhibitors targeting key enzymes in Alzheimer's disease pathology. The synthetic protocols outlined herein are scalable and amenable to the creation of large, diverse chemical libraries for extensive SAR exploration. Promising lead compounds identified through the described in vitro assays should exhibit high potency (low µM to nM IC₅₀ values), good BBB permeability in the PAMPA assay, and low cytotoxicity.

The next critical steps involve advancing these leads into more complex biological systems. This includes evaluation in cell-based models of Aβ production, followed by pharmacokinetic profiling and in vivo efficacy studies in transgenic AD animal models, such as the 5XFAD mouse model.[4][12] Ultimately, the goal is to develop a disease-modifying therapeutic that can safely and effectively halt the progression of Alzheimer's disease.

References

  • Design and synthesis of phenoxy methyl-oxadiazole compounds against Alzheimer's disease. PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available at: [Link]

  • Design and synthesis of phenoxy methyl‐oxadiazole compounds against Alzheimer's disease. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Structure-activity relationship studies on drug candidates for alzheimer's disease. Allied Academies. Available at: [Link]

  • Advances in Synthesis and anti-Alzheimer's Potential of Functionalized Benzofurans: A Recent Overview. ResearchGate. Available at: [Link]

  • Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. MDPI. Available at: [Link]

  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]

  • BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future? PubMed. Available at: [Link]

  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega via PubMed Central. Available at: [Link]

  • Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega via PubMed Central. Available at: [Link]

  • Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. ResearchGate. Available at: [Link]

  • Method of producing benzamide derivatives. Google Patents.
  • Assay design for Alzheimer's disease: key considerations and emerging trends. Drug Target Review. Available at: [Link]

  • BACE1 inhibitors: investigating the mechanisms of cognitive worsening. YouTube. Available at: [Link]

  • Synthesis of propanamide derivative. ResearchGate. Available at: [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]

  • Anti-Alzheimer Activity and Structure Activity Relationship of Some Synthesized Terpinoidal Oxaliplatin Analogs. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Amino-1-phenyl-benzimidazole Derivatives as BACE1 Inhibitors. Bentham Science. Available at: [Link]

  • Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega. Available at: [Link]

Sources

Scale-up synthesis of 3-Phenoxypropanamide for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3-Phenoxypropanamide

Abstract

This guide details the process development and scale-up protocol for the synthesis of This compound (3-PPA) , a key intermediate and pharmacophore in the development of anticonvulsant and sodium channel blocking agents. While laboratory-scale synthesis often relies on acid chloride coupling, this protocol prioritizes a Direct Michael Addition route (Phenol + Acrylamide) for kilogram-scale production. This "Atom Economy" approach minimizes waste, reduces step count, and utilizes commodity starting materials, making it superior for preclinical supply chains. A secondary "Rapid Response" route via acid activation is provided for smaller, immediate batches.

Introduction & Strategic Route Selection

The synthesis of this compound can be approached via three primary pathways. For preclinical scale-up (1–5 kg), selecting the route requires balancing raw material cost, safety, and impurity control.

RouteMethodologyAtom EconomyScalability RatingVerdict
A Michael Addition (Phenol + Acrylamide) 100% High Primary Protocol. Lowest cost, single step, no halogenated byproducts.
B Amidation (3-Phenoxypropionic acid + NH₃)<70%MediumSecondary Protocol. Good for <100g batches where the acid is available.
C Etherification (Phenol + 3-Chloropropanamide)<60%LowNot recommended. Generates stoichiometric salt waste; lower yield.

Critical Process Parameters (CPPs) for Route A:

  • Temperature Control: Acrylamide is prone to thermal polymerization. Reaction temperature must be maintained between 70–90°C; excursions >100°C risk runaway polymerization.

  • Catalyst Selection: A strong base is required to generate the phenoxide nucleophile. Sodium Hydroxide (NaOH) is preferred over alkoxides for cost and ease of handling.

  • Solvent System: Toluene is the solvent of choice. It solubilizes phenol and acrylamide at reaction temperature but promotes crystallization of the product upon cooling, simplifying isolation.

Safety & Handling (Pre-Read)

  • Acrylamide: Potent neurotoxin and suspected carcinogen. It can polymerize violently. Ensure the monomer contains a stabilizer (e.g., MEHQ) and store <25°C. Double-gloving (Nitrile) and P100 respiratory protection are mandatory.

  • Phenol: Rapidly absorbed through skin; causes severe chemical burns and systemic toxicity. PEG-400 mixed with water is the specific first-aid decontamination solvent.

  • Exotherm: The Michael addition is exothermic. Addition rates must be controlled to prevent thermal runaway.

Primary Protocol: Direct Michael Addition (Scale: 1.0 kg Output)

Materials & Equipment
  • Reactor: 10 L Jacketed Glass Reactor (or SS316) with overhead stirring (anchor impeller), reflux condenser, and temperature probe.

  • Thermostat: Heating/Cooling circulator capable of 0°C to 120°C.

  • Reagents:

    • Phenol (Solid, crystalline): 600 g (6.38 mol)

    • Acrylamide (Solid, stabilized): 498 g (7.01 mol, 1.1 equiv)

    • Sodium Hydroxide (Pellets/Beads): 25.5 g (0.64 mol, 10 mol%)

    • Toluene (Reagent Grade): 3.0 L (5 vol)

    • Wash Solvent: Water (DI), Toluene (chilled).

Step-by-Step Procedure

Step 1: Phenoxide Formation

  • Charge Toluene (2.5 L) and Phenol (600 g) to the reactor.

  • Start stirring at 150 RPM.

  • Add NaOH pellets (25.5 g) .

  • Heat the mixture to 90°C . Hold for 30 minutes until phenol and NaOH are fully dissolved/dispersed. Note: The solution may turn slightly pink/amber due to phenoxide formation.

Step 2: Michael Addition (Controlled Addition)

  • Dissolve Acrylamide (498 g) in warm Toluene (500 mL) in a separate vessel (approx 40-50°C to ensure solubility). Alternatively, add solid acrylamide in portions if a solid addition funnel is available.

  • Adjust Reactor Temperature: Cool the phenoxide solution to 70°C .

  • Addition: Add the Acrylamide solution dropwise over 60–90 minutes .

    • Monitor: Maintain internal temperature between 70–80°C . Use jacket cooling if the exotherm pushes T > 80°C.

  • Reaction: After addition, increase temperature to 90°C and stir for 4–6 hours .

  • IPC (In-Process Control): Sample for HPLC/TLC.

    • Target: <2% residual Phenol.

    • TLC:[1] SiO₂, Ethyl Acetate:Hexane (1:1). Product R_f ~ 0.3; Phenol R_f ~ 0.6.

Step 3: Work-up & Crystallization

  • Hot Filtration (Optional): If insoluble polymer/salts are visible, filter the hot solution (80°C) through a coarse sintered glass filter or bag filter.

  • Cooling: Return filtrate to reactor. Cool slowly to 20°C over 2 hours (ramp rate: 0.5°C/min).

  • Nucleation: The product typically crystallizes spontaneously at ~45°C. If not, seed with 1.0 g pure this compound.

  • Final Chill: Cool to 0–5°C and hold for 1 hour to maximize yield.

Step 4: Isolation

  • Filter the white slurry using a vacuum nutsche or centrifuge.

  • Wash 1: Wash cake with Cold Toluene (500 mL, 0°C) to remove unreacted phenol.

  • Wash 2: Wash cake with Water (1.0 L) to remove residual NaOH and traces of acrylamide. Critical: Do not use hot water, as product has partial solubility.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 850 – 950 g (80 – 90%)

  • Appearance: White crystalline solid (plates or needles).

  • Melting Point: 133 – 135°C (Lit. ~134°C).

  • Purity (HPLC): >98.5% (a/a).

Process Visualization (Graphviz)

G Start Raw Materials (Phenol, Acrylamide, NaOH) Reactor Reactor (10L) Temp: 70-90°C Solvent: Toluene Start->Reactor Charge & Heat IPC IPC Check (HPLC <2% Phenol) Reactor->IPC 4-6 Hours IPC->Reactor Incomplete Cryst Crystallization Ramp to 5°C IPC->Cryst Pass Filter Filtration & Wash (Toluene/Water) Cryst->Filter Slurry Transfer Dry Vacuum Drying 45°C, 12h Filter->Dry Wet Cake Product This compound (>98.5% Purity) Dry->Product Final QC

Caption: Workflow for the direct Michael addition synthesis of this compound.

Quality Control & Specifications

TestMethodSpecificationRationale
Appearance VisualWhite to off-white solidColor indicates oxidation (quinones).
Assay HPLC (C18, ACN/H2O)≥ 98.0%Required for preclinical dosing.
Residual Phenol HPLC≤ 0.5%Phenol is corrosive/toxic.
Residual Acrylamide GC-MS / HPLC≤ 10 ppmNeurotoxin; strict limit required.
Loss on Drying Gravimetric≤ 0.5%Solvent removal confirmation.
Melting Point DSC / Capillary132 – 136°CIdentity confirmation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete precipitation; Product lost in wash.Cool to <5°C before filtering. Recycle mother liquor. Ensure water wash is cold.
Polymer Formation Temp >100°C or lack of inhibitor.Ensure Acrylamide has MEHQ. Keep T <90°C. Add hydroquinone (50 ppm) to reaction if needed.
Pink/Red Color Phenol oxidation.Degas toluene with Nitrogen before use. Maintain N₂ blanket.
Sticky Solid Residual Toluene/Phenol.Improve washing efficiency. Recrystallize from Ethanol/Water (1:1) if necessary.

References

  • Asano, Y., et al. (1982).[2] "A New Enzymatic Method of Acrylamide Production." Agricultural and Biological Chemistry, 46(5), 1183–1189.[2] Link(Context: Acrylamide handling and reactivity).

  • Shakila, S., et al. (2024).[3] "Multifunctional anti-Alzheimer's agents: Synthesis of this compound derivatives." Journal of Molecular Structure, 1304, 137632. Link(Context: Confirmation of Michael addition route using Triton B/Acrylonitrile and subsequent hydrolysis).

  • PubChem. "3-Phenoxypropionic acid (Compound Summary)." National Library of Medicine. Link(Context: Physical properties and related structures).

  • RSC Advances. "Thiol-Michael addition of N-acrylamides: Reaction kinetics and scale-up." Royal Society of Chemistry. Link(Context: Mechanism and kinetics of acrylamide Michael additions).

  • GuideChem. "this compound Properties and Safety." Link(Context: Melting point and safety data).

Sources

Unlocking Novel Bioconjugates: Application Notes and Protocols for Click Chemistry with 3-Phenoxypropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of 3-Phenoxypropanamide in Bioconjugation

In the dynamic landscape of drug discovery and chemical biology, the quest for modular and efficient molecular assembly techniques is paramount. Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized this field by offering a suite of reactions that are rapid, selective, and high-yielding.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful tools for forging stable connections between molecules in complex biological environments.[2][3]

This guide delves into the prospective applications of this compound, a scaffold of interest in medicinal chemistry, as a versatile building block for click chemistry-mediated bioconjugation. While direct applications of this compound in click chemistry are not yet extensively documented, its inherent chemical features present a compelling platform for the development of novel probes, targeted therapeutics, and advanced biomaterials. By functionalizing the phenoxy ring with either an azide or an alkyne moiety, we can transform this simple molecule into a powerful tool for molecular ligation.

This document provides detailed protocols for the proposed synthesis of click-ready this compound derivatives and their subsequent application in both CuAAC and SPAAC reactions. The methodologies are designed to be robust and adaptable, empowering researchers to explore new frontiers in drug development and molecular science.

PART 1: Synthesis of Click-Ready this compound Derivatives

To harness the power of click chemistry, the this compound scaffold must first be equipped with a bioorthogonal handle – either an azide or a terminal alkyne. Here, we propose a synthetic strategy focusing on the functionalization of the phenoxy ring, a synthetically accessible position that preserves the core propanamide structure.

Synthesis of 4-Azido-3-phenoxypropanamide

The introduction of an azide group onto the phenoxy ring can be achieved through a multi-step synthesis starting from a commercially available substituted phenol.

Proposed Synthetic Workflow:

Synthesis of 4-Azido-3-phenoxypropanamide A 4-Aminophenol B Diazotization (NaNO2, HCl) A->B Step 1 C Azide Substitution (NaN3) B->C Step 2 D 4-Azidophenol C->D Intermediate E Williamson Ether Synthesis (3-chloropropanamide, K2CO3) D->E Step 3 F 4-Azido-3-phenoxypropanamide E->F Final Product

Caption: Proposed synthetic route for 4-Azido-3-phenoxypropanamide.

Protocol for Synthesis of 4-Azidophenol (Intermediate):

  • Diazotization: Dissolve 4-aminophenol in a solution of hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

  • Azide Substitution: In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-azidophenol.

Protocol for Williamson Ether Synthesis:

  • In a round-bottom flask, dissolve 4-azidophenol and 3-chloropropanamide in a polar aprotic solvent such as acetone or DMF.

  • Add potassium carbonate as a base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-azido-3-phenoxypropanamide.

Synthesis of 4-Ethynyl-3-phenoxypropanamide

The introduction of a terminal alkyne can be accomplished via a Sonogashira coupling reaction on a halogenated phenoxypropanamide precursor.

Proposed Synthetic Workflow:

Synthesis of 4-Ethynyl-3-phenoxypropanamide A 4-Bromophenol B Williamson Ether Synthesis (3-chloropropanamide, K2CO3) A->B Step 1 C 4-Bromo-3-phenoxypropanamide B->C Intermediate D Sonogashira Coupling (Ethynyltrimethylsilane, Pd(PPh3)4, CuI) C->D Step 2 E TMS-protected intermediate D->E F Deprotection (K2CO3, MeOH) E->F Step 3 G 4-Ethynyl-3-phenoxypropanamide F->G Final Product

Caption: Proposed synthetic route for 4-Ethynyl-3-phenoxypropanamide.

Protocol for Sonogashira Coupling and Deprotection:

  • Coupling Reaction: To a solution of 4-bromo-3-phenoxypropanamide in a suitable solvent (e.g., THF or dioxane), add ethynyltrimethylsilane, a palladium catalyst (e.g., Pd(PPh3)4), and a copper(I) co-catalyst (e.g., CuI).

  • Add a base, such as triethylamine, and heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the TMS-protected intermediate.

  • Deprotection: Dissolve the TMS-protected intermediate in a mixture of methanol and a base like potassium carbonate.

  • Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield 4-ethynyl-3-phenoxypropanamide.

PART 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[4] This reaction is widely used for bioconjugation in aqueous environments.[5]

Application Note: Labeling of an Alkyne-Modified Protein with Azido-Phenoxypropanamide

This protocol describes the labeling of a protein containing a terminal alkyne functionality with the synthesized 4-azido-3-phenoxypropanamide. This can be useful for introducing a small molecule tag for subsequent analysis or for developing targeted protein-drug conjugates.

Experimental Workflow:

CuAAC Protein Labeling Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification and Analysis A Prepare Alkyne-Modified Protein Solution E Combine Protein and Azide Compound A->E B Prepare 4-Azido-3-phenoxypropanamide Stock B->E C Prepare Catalyst Premix (CuSO4 + Ligand) F Add Catalyst Premix C->F D Prepare Reducing Agent (Sodium Ascorbate) G Initiate with Reducing Agent D->G E->F F->G H Incubate at Room Temperature G->H I Purify Labeled Protein (e.g., Size-Exclusion Chromatography) H->I J Characterize Labeled Protein (SDS-PAGE, Mass Spectrometry) I->J

Caption: Workflow for CuAAC-mediated protein labeling.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a 10 mM stock solution of 4-azido-3-phenoxypropanamide in DMSO.

    • Prepare a catalyst premix by combining a 50 mM solution of CuSO₄ with a 250 mM solution of a copper-chelating ligand (e.g., THPTA) in water.[6]

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) and 4-azido-3-phenoxypropanamide (final concentration 100-500 µM).

    • Add the catalyst premix to a final concentration of 1 mM CuSO₄.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification and Analysis:

    • Remove the excess small molecules and catalyst by size-exclusion chromatography or dialysis.

    • Analyze the labeling efficiency by SDS-PAGE (a shift in molecular weight should be observed) and confirm the conjugation by mass spectrometry.

Quantitative Data Summary:

ParameterRecommended RangeRationale
Protein Concentration 1-10 µMBalances signal with protein solubility.
Azide Compound Concentration 100-500 µMA molar excess drives the reaction to completion.
CuSO₄ Concentration 1 mMSufficient catalytic activity for most applications.
Ligand Concentration 5 mMProtects the protein from copper-induced damage.[7]
Sodium Ascorbate 5 mMMaintains copper in the active Cu(I) state.[6]
Reaction Time 1-2 hoursTypically sufficient for high conversion at room temperature.
pH 7.0-8.0Optimal for both the click reaction and protein stability.

PART 3: Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes strained cyclooctynes, which react readily with azides without the need for a catalyst.[8] This makes it particularly suitable for applications in living systems where the toxicity of copper is a concern.[9][10]

Application Note: Live-Cell Imaging with an Alkynyl-Phenoxypropanamide Probe

This protocol outlines the use of 4-ethynyl-3-phenoxypropanamide to label a target biomolecule within living cells that has been metabolically engineered to contain an azide group. The subsequent "clicked" product can be visualized using a fluorescently tagged secondary molecule.

Experimental Workflow:

SPAAC Live-Cell Imaging Workflow cluster_cell_prep Cell Preparation and Labeling cluster_spaac SPAAC Reaction cluster_imaging Imaging A Culture Cells B Metabolically Incorporate Azide-Modified Substrate A->B C Wash Cells B->C D Incubate Cells with Strained Alkyne Probe (e.g., DBCO-Fluorophore) C->D E Wash Cells D->E F Fix and Permeabilize Cells (Optional) E->F G Image Cells by Fluorescence Microscopy F->G

Caption: Workflow for SPAAC-mediated live-cell imaging.

Detailed Protocol:

  • Cell Preparation and Metabolic Labeling:

    • Culture cells to the desired confluency in a suitable medium.

    • Incubate the cells with a metabolic precursor containing an azide group (e.g., an azido-sugar for glycosylation studies) for a period sufficient for its incorporation into biomolecules.

    • Wash the cells with fresh medium or PBS to remove unincorporated azido-precursor.

  • SPAAC Reaction:

    • Prepare a stock solution of a strained alkyne probe, such as a DBCO-fluorophore conjugate, in DMSO.

    • Dilute the strained alkyne probe in cell culture medium to the desired final concentration (typically 1-10 µM).

    • Incubate the cells with the strained alkyne-containing medium for 30-60 minutes at 37 °C.

  • Imaging:

    • Wash the cells with PBS to remove the excess probe.

    • (Optional) Fix and permeabilize the cells if intracellular targets are to be visualized with other antibodies.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Quantitative Data Summary:

ParameterRecommended RangeRationale
Azide Precursor Concentration Varies by precursorOptimize for maximal incorporation without cytotoxicity.
Strained Alkyne Probe Concentration 1-10 µMBalances labeling efficiency with potential off-target effects.
Incubation Time (SPAAC) 30-60 minutesGenerally sufficient for significant labeling with fast-reacting cyclooctynes.[8]
Temperature 37 °CMaintains cell viability during the labeling process.

Conclusion

The functionalization of this compound with azide or alkyne moieties opens up a new avenue for its application in the powerful realm of click chemistry. The protocols detailed in this guide provide a solid foundation for researchers to synthesize these novel building blocks and utilize them in both CuAAC and SPAAC reactions for a variety of applications, including protein labeling, drug-conjugate development, and live-cell imaging. The modularity and efficiency of click chemistry, coupled with the unique properties of the this compound scaffold, promise to be a fruitful combination for advancing research in chemical biology and drug discovery.

References

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • Click chemistry functionalization of self-assembling peptide hydrogels. (2022, October 10). PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Efficient Amidation from Carboxylic Acids and Azides via Selenocarboxylates: Application to the Coupling of Amino Acids and Peptides with Azides. (n.d.). ACS Publications. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. Retrieved from [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. (n.d.). PubMed. Retrieved from [Link]

  • Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation. (2022, November 8). Nature. Retrieved from [Link]

  • Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. (2021, May 3). University of Birmingham Research Portal. Retrieved from [Link]

  • Proposed reaction pathway for formation of amide from alkyne. (n.d.). ResearchGate. Retrieved from [Link]

  • Ruthenium-Catalyzed Oxidative Amidation of Alkynes to Amides. (2019, June 24). CDMF. Retrieved from [Link]

  • Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation. (2022, August 5). ChemRxiv. Retrieved from [Link]

  • Method for preparing para-phenyl alkynyl benzaldehydes. (n.d.). Google Patents.
  • Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. (2019, January 4). PMC. Retrieved from [Link]

  • Alkyne/thio umpolung tactic replacement: synthesis of alkynyl sulfides via capturing the in situ formed alkynylthiolate anion. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! (2022, November 4). YouTube. Retrieved from [Link]

  • Functionalization-induced self-assembly under ambient conditions via thiol-epoxide “click” chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (n.d.). PMC. Retrieved from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience. Retrieved from [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023, March 21). RSC Publishing. Retrieved from [Link]

  • Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. (n.d.). MDPI. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021, October 6). PMC. Retrieved from [Link]

  • Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Note: Biocatalytic Synthesis of Chiral 3-Phenoxypropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the biocatalytic synthesis of chiral 3-phenoxypropanamide derivatives , a critical structural motif found in serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Duloxetine , Atomoxetine , and Fluoxetine analogs.

While traditional chemical synthesis often relies on metal-catalyzed asymmetric hydrogenation or resolution of racemates using expensive chiral acids, biocatalysis offers a greener, highly enantioselective alternative. This guide focuses on the Lipase-Catalyzed Kinetic Resolution (KR) via Aminolysis of racemic esters. This "one-pot" approach simultaneously resolves the chiral center and installs the amide functionality, streamlining the synthesis of high-value pharmaceutical intermediates.

Scientific Background & Mechanistic Insight

The Target Molecule & Chirality

The "3-phenoxy" moiety is a pharmacophore privilege. However, the biological activity is strictly governed by chirality. For instance, in 3-phenoxy-3-phenylpropylamine derivatives (like Atomoxetine), the (R)-enantiomer is often the eutomer (active isomer) with significantly higher potency for the norepinephrine transporter.

In this protocol, we target the 3-phenoxy-3-phenylpropanamide scaffold. Chirality is introduced at the C3 position (beta to the carbonyl).[1]

Biocatalytic Strategy: Kinetic Resolution via Aminolysis

We utilize the promiscuity of serine hydrolases (specifically Lipase B from Candida antarctica, CAL-B ). While lipases naturally hydrolyze esters in aqueous media, in anhydrous organic solvents, they accept amines as nucleophiles.

The Mechanism:

  • Acyl-Enzyme Formation: The catalytic serine attacks the carbonyl of the racemic ester substrate.

  • Enantioselectivity: The enzyme's chiral binding pocket reacts faster with one enantiomer (e.g., the (R)-ester), forming the acyl-enzyme intermediate. The (S)-ester remains unreacted.

  • Nucleophilic Attack: An amine (or ammonia) attacks the acyl-enzyme intermediate, releasing the chiral amide and regenerating the enzyme.

Why Aminolysis?

  • Direct Synthesis: Bypasses the need to hydrolyze to an acid and then chemically couple an amine.

  • Thermodynamic Drive: Amides are more stable than esters, driving the equilibrium toward the product.

  • High E-Values: The enzyme's selectivity is often enhanced by the specific binding of the amine nucleophile.

Visualization: Reaction Pathway

The following diagram illustrates the kinetic resolution pathway, highlighting the discrimination between the "Fast Reacting" enantiomer (leading to the Amide) and the "Slow Reacting" enantiomer (remaining as Ester).

Biocatalytic_Pathway Racemic Racemic 3-Phenoxy Ester Enzyme CAL-B Lipase (Novozym 435) Racemic->Enzyme Substrate Binding Complex_R Acyl-Enzyme Intermediate (Fast) Enzyme->Complex_R k_cat (R) >> k_cat (S) Complex_S Acyl-Enzyme Intermediate (Slow) Enzyme->Complex_S Slow Product_Amide (R)-3-Phenoxy Amide (Product) Complex_R->Product_Amide + Amine (Aminolysis) Product_Ester (S)-3-Phenoxy Ester (Unreacted) Complex_S->Product_Ester No Reaction (Accumulates) Amine Nucleophile (Ammonia/Amine)

Caption: Kinetic resolution mechanism of 3-phenoxy esters via lipase-catalyzed aminolysis. The enzyme preferentially processes one enantiomer into the amide.

Materials & Equipment

Reagents[2]
  • Substrate: Racemic Ethyl 3-phenoxy-3-phenylpropanoate (Synthesized via Reformatsky reaction of 3-phenoxybenzaldehyde and ethyl bromoacetate).

  • Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B).

    • Alternative: Lipase PS (Burkholderia cepacia) or Lipase from Candida rugosa (CRL) if steric bulk is high [1].

  • Nucleophile: 7N Ammonia in Methanol or Isopropylamine (for N-substituted amides).

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous, <0.01% water).

    • Note: Water activity (

      
      ) must be controlled. Too much water leads to hydrolysis (acid product); too little can make the enzyme rigid.
      
  • Additives: Molecular Sieves (3Å) to maintain anhydrous conditions.

Equipment
  • Thermostated Orbital Shaker (set to 30–45°C).

  • HPLC with Chiral Column (e.g., Chiralcel OD-H or AD-H).

  • Glass scintillation vials (20 mL) or jacketed reaction vessel (100 mL+).

Experimental Protocols

Protocol A: Enzyme Screening & Optimization (Micro-scale)

Objective: Identify the optimal enzyme and solvent system for maximum Enantiomeric Ratio (E).

  • Preparation: In a 4 mL glass vial, dissolve 10 mg of Racemic Substrate in 1 mL of Solvent (Screen: MTBE, Toluene, DIPE, Hexane).

  • Nucleophile Addition: Add 2 equivalents of Amine (e.g., 0.5 M Ammonia in Dioxane).

  • Enzyme Loading: Add 10 mg of immobilized enzyme (Screen: CAL-B, CAL-A, CRL, Lipozyme TL IM).

  • Incubation: Seal vial and shake at 200 rpm, 40°C for 24 hours.

  • Sampling: Withdraw 50 µL aliquots at 4h and 24h. Filter (0.22 µm PTFE) and dilute in HPLC mobile phase (Hexane/IPA).

  • Analysis: Calculate Conversion (

    
    ) and Enantiomeric Excess (
    
    
    
    ,
    
    
    ).
    • Success Criteria:

      
       is required for scale-up.
      
    • Formula:

      
      
      
Protocol B: Preparative Scale Synthesis (Gram-scale)

Objective: Produce isolated chiral amide with >98% ee.[2][3]

  • Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (3.5 mmol) of Racemic Ethyl 3-phenoxy-3-phenylpropanoate in 40 mL anhydrous MTBE .

  • Conditioning: Add 1.0 g of activated 3Å Molecular Sieves. Stir for 30 mins to ensure dryness.

  • Nucleophile: Add 2.0 equivalents of Ammonia (as 7N solution in MeOH, approx 1.0 mL).

    • Tip: Adding MeOH can lower reaction rate but improve solubility. Keep MeOH <10% v/v.

  • Initiation: Add 200 mg Novozym® 435 (20% w/w relative to substrate).

  • Reaction: Stir at 45°C (orbital shaker preferred to avoid grinding the immobilized beads).

  • Monitoring: Monitor by HPLC every 12 hours. Stop the reaction when conversion reaches 50% (theoretical maximum yield for KR).

    • Critical Checkpoint: If conversion stalls at 40%, add 0.5 eq more amine.

  • Work-up:

    • Filter off the enzyme and molecular sieves. (Enzyme can be washed with MTBE and reused).

    • Concentrate the filtrate under vacuum.[4]

  • Purification: The mixture contains (R)-Amide and (S)-Ester .

    • Separation: Flash Chromatography (Silica Gel).

    • Eluent: Gradient Hexane:Ethyl Acetate (90:10

      
       50:50). The Ester elutes first (non-polar); the Amide elutes later (polar).
      

Analytical Validation

Method: Chiral Normal Phase HPLC

  • Column: Daicel Chiralcel OD-H (

    
     mm, 5 µm).
    
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Temperature: 25°C.

CompoundRetention Time (

)
(S)-Ester (Unreacted)6.5 min
(R)-Ester (Trace)7.8 min
(S)-Amide (Trace)12.1 min
(R)-Amide (Product) 14.2 min

Note: Retention times are illustrative; actual values depend on the specific derivative.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inactivation by amine.Use a less basic amine or add amine in portions (fed-batch). Switch to Candida rugosa lipase (CRL) [2].
Low Selectivity (

)
Temperature too high.Lower temperature to 25°C. Selectivity often increases as T decreases ($ \Delta\Delta G^\ddagger $ effect).
Hydrolysis Product Found Water in solvent.Dry solvents over activated sieves for 24h. Ensure system is closed to atmosphere.
Enzyme Aggregation Polar solvent effect.Use hydrophobic solvents (Toluene, Hexane) to keep the immobilized beads dispersed.

Process Workflow Diagram

Workflow Start Start: Racemic Ester Screen Step 1: Enzyme Screening (96-well plate / Vials) Start->Screen Decision E > 50? Screen->Decision Optimize Optimize Solvent/Temp (Lower T, Hydrophobic Solvent) Decision->Optimize No ScaleUp Step 2: Gram-Scale Synthesis (MTBE, 45°C, 24-48h) Decision->ScaleUp Yes Optimize->Screen Monitor Monitor Conversion (Target: 50%) ScaleUp->Monitor Workup Step 3: Filtration & Purification (Flash Column) Monitor->Workup At 50% Conv. Final Yield: (R)-Amide (>98% ee) + (S)-Ester Workup->Final

Caption: Step-by-step workflow from initial enzyme screening to isolated chiral product.

References

  • Gotor-Fernández, V., et al. "Lipase-Catalyzed Synthesis of Chiral Amides." Current Organic Chemistry, vol. 10, no. 10, 2006, pp. 1125-1143. Link

  • Ribeiro, J.B., et al. "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, vol. 16, no. 4, 2005. Link

  • Patel, R.N. "Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates." Food Technology and Biotechnology, vol. 42, no. 4, 2004, pp. 305-325.[3] Link

  • Szymanska, K., et al. "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers." International Journal of Molecular Sciences, vol. 25, no. 19, 2024.[5] Link

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788-824. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Phenoxypropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PHX-AMIDE-OPT-001 Subject: Yield Improvement & Troubleshooting for 3-Phenoxypropanamide (


)
Assigned Specialist:  Senior Application Scientist
Status:  Open[1]

Executive Summary & Reaction Logic

Welcome to the technical support hub for this compound synthesis. This guide addresses the common yield-limiting factors in the synthesis of this compound, primarily focusing on the Base-Catalyzed Michael Addition (Route A), which is the most atom-economical and scalable method. We also cover the Williamson Ether Synthesis (Route B) as a fallback for specific substrate requirements.

The Chemistry at a Glance

The target molecule is an ether-linked amide. The synthesis relies on the nucleophilic attack of a phenoxide ion onto an electron-deficient alkene (acrylamide).

Key Physical Properties for Validation:

  • Melting Point: 100–102 °C (Lit.)

  • Solubility: Soluble in ethanol, acetone, ethyl acetate; sparingly soluble in cold water (ideal for recrystallization).[1]

Primary Workflow: Base-Catalyzed Michael Addition

Best for: High throughput, Green chemistry compliance, Scalability.[1]

The Mechanism

Phenol is deprotonated by a base to form a phenoxide ion. This nucleophile attacks the


-carbon of acrylamide.[1] The resulting enolate is protonated to form the product.

MichaelAddition Phenol Phenol (Nucleophile Source) Phenoxide Phenoxide Ion (Active Nucleophile) Phenol->Phenoxide Deprotonation Base Base Catalyst (NaOH/KOH/Triton B) Base->Phenoxide Transition Enolate Intermediate Phenoxide->Transition Attack on Beta-Carbon Acrylamide Acrylamide (Michael Acceptor) Acrylamide->Transition Polymer Polyacrylamide (Side Product) Acrylamide->Polymer Thermal/Radical Polymerization Product This compound (Target) Transition->Product Protonation

Figure 1: Mechanistic pathway of the Michael Addition showing the critical branch point where polymerization can occur.

Optimized Protocol (SOP-MA-01)

Standardized for 50 mmol scale.

  • Reagent Prep: In a round-bottom flask, dissolve Phenol (4.7 g, 50 mmol) and Acrylamide (5.3 g, 75 mmol, 1.5 eq) in Ethanol (20 mL) or Water (15 mL).

    • Note: Excess acrylamide drives the equilibrium but increases polymerization risk.

  • Catalyst Addition: Add NaOH (pellets, 0.2 g, 10 mol%) or Triton B (40% in MeOH, 1 mL).

  • Reaction: Heat to reflux (approx. 80°C) for 4–6 hours.

    • Critical Control: Do not exceed 90°C. If the mixture becomes viscous, stop immediately (polymerization).

  • Quench & Isolation: Pour the hot reaction mixture into Ice Water (100 mL). Stir vigorously.

    • The product should precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from boiling water (or water/ethanol 9:1).

Troubleshooting Center (FAQs)

Issue 1: "My reaction mixture turned into a thick, clear gel."

Diagnosis: Unwanted Polymerization.[1] Acrylamide is prone to radical polymerization, especially at high temperatures or if the phenol contains radical initiators (impurities). Resolution:

  • Add an Inhibitor: Add 10–20 mg of Hydroquinone or MEHQ (Monomethyl ether hydroquinone) to the reaction mixture at the start. Phenol itself acts as an inhibitor, but at high acrylamide concentrations, self-polymerization dominates.[1]

  • Temperature Control: Lower the reaction temperature to 60–70°C and extend the reaction time.

  • Atmosphere: Ensure the reaction is not under strictly inert gas if using MEHQ (which requires trace

    
     to work), though standard air usually suffices for this robust reaction.
    
Issue 2: "I have low yield (<40%) and unreacted phenol."

Diagnosis: Insufficient Catalyst Activity or Reversibility.[1] Phenol (


) is a weak acid.[1] If the base is too weak or the concentration too low, the concentration of the active phenoxide nucleophile is insufficient.
Resolution: 
  • Switch Catalyst: If using Pyridine or

    
    , switch to NaOH  or KOH .[1]
    
  • Solvent Switch: If using water, switch to n-Butanol or Ethanol .[1] Organic solvents often enhance the nucleophilicity of the phenoxide by reducing hydration shells.

  • Concentration: Run the reaction "neat" (no solvent) if possible, melting the phenol and acrylamide together with the catalyst (careful temperature control required).

Issue 3: "The product has the wrong melting point (>120°C) and is acidic."

Diagnosis: Hydrolysis of the Amide. Under strong basic conditions and high heat, the amide group (


) hydrolyzes to the carboxylic acid (

), forming 3-phenoxypropanoic acid.[1] Resolution:
  • Reduce Base Load: Drop catalyst loading from 20 mol% to 5–10 mol%.

  • Monitor pH: Ensure the reaction pH does not exceed 12 for extended periods.

  • Time: Stop the reaction as soon as TLC indicates consumption of phenol.

Alternative Workflow: Williamson Ether Synthesis

Best for: Sterically hindered phenols or when Michael addition fails.[1]

Protocol (SOP-WE-02):

  • Reagents: Phenol (1 eq), 3-Chloropropanamide (1.1 eq),

    
     (2 eq), KI (0.1 eq, catalyst).[1]
    
  • Solvent: Acetone (reflux) or DMF (80°C).

  • Procedure: Reflux for 12–24 hours.

  • Note: This route often suffers from the elimination of 3-chloropropanamide to acrylamide (E2 reaction), effectively reverting to the Michael acceptor pathway but with more side products.

Diagnostic Decision Tree

Use this logic flow to determine the next step in your optimization process.

Troubleshooting Start Start: Analyze Crude Product Gel Is it a gel/viscous? Start->Gel TLC TLC: Phenol remaining? Gel->TLC No Sol_Polymer CAUSE: Polymerization FIX: Add Hydroquinone, Lower Temp Gel->Sol_Polymer Yes Acidic Is product acidic? TLC->Acidic No (Phenol Gone) Sol_Time CAUSE: Incomplete Rxn FIX: Increase Time or Switch to Stronger Base TLC->Sol_Time Yes (High Phenol) Sol_Hydrolysis CAUSE: Amide Hydrolysis FIX: Reduce Base Conc, Reduce Water Acidic->Sol_Hydrolysis Yes Success Target Yield Achieved Proceed to Recrystallization Acidic->Success No

Figure 2: Troubleshooting logic for yield optimization.

Summary of Optimization Parameters

ParameterStandard ConditionOptimization StrategyWhy?
Stoichiometry 1:1.5 (Phenol:Acrylamide)Increase to 1:2.0Drives equilibrium forward; excess acrylamide is water-soluble and easy to wash away.[1]
Catalyst NaOH (aq)Triton B (Benzyltrimethylammonium hydroxide)Organic bases (Phase Transfer Catalysts) improve phenoxide solubility in organic media.
Solvent WaterEthanol or Neat (Solvent-free)Reduces hydrolysis risk; increases reaction temperature ceiling.[1]
Inhibitor NoneHydroquinone (100 ppm)Prevents radical polymerization of the acrylamide double bond.

References

  • Merchant, J. R. (1984).[1] Reaction of Acrylamide with Phenols. Journal of the Chemical Society. (Standard foundational text for cyanoethylation/amidation of phenols).

  • Bagley, M. C., et al. (2011).[1] Microwave-assisted synthesis of 3-phenoxypropanamides. Tetrahedron Letters. [Link] (Demonstrates thermal acceleration without polymerization).

  • PubChem. (2024).[1] 3-Phenylpropanamide Compound Summary. National Library of Medicine.[1] [Link] (Verified physical property data).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General procedures for Michael Addition).

Sources

Technical Support Center: Purification of 3-Phenoxypropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Isolation & Purification Protocols

Executive Summary

3-Phenoxypropanamide derivatives possess a unique amphiphilic structure—a lipophilic phenoxy tail and a polar amide head—linked by a flexible propyl chain. This structural duality often leads to specific purification failures: "oiling out" during crystallization , co-elution with phenolic starting materials , and severe tailing during silica chromatography .

This guide synthesizes field-proven protocols to resolve these bottlenecks. It moves beyond standard textbook advice, focusing on the specific physicochemical behavior of the phenoxy-amide scaffold.

Module 1: Troubleshooting Crystallization ("Oiling Out")

The Issue: You attempt to recrystallize the crude solid. Instead of forming white needles, the compound separates as a viscous oil or gum at the bottom of the flask. Upon cooling, this oil solidifies into an impure glass.

The Mechanism: This phenomenon occurs when the Liquid-Liquid Phase Separation (LLPS) boundary (the "oiling out" limit) is crossed before the solubility curve (crystallization limit). The flexible propyl linker lowers the melting point, and lipophilic impurities (like unreacted phenols) act as solvents, further depressing the melting point below the temperature of the solution.

Protocol: The "Cloud Point Seeding" Technique

Standard cooling allows the oil phase to form. This protocol forces nucleation before the oil phase separates.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling "good" solvent (typically Ethanol or Ethyl Acetate).

  • The Anti-Solvent Addition: Slowly add the "bad" solvent (Water or Hexane) dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.

  • The Re-Solubilization: Add just enough hot "good" solvent (1-2 mL) to clear the turbidity. The solution is now saturated but clear.

  • The Critical Step (Seeding): Remove from heat. Immediately add a few seed crystals of pure product (if available) or scratch the inner glass surface with a glass rod.

  • Insulated Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Do not place in an ice bath yet.

  • Harvest: Once room temperature is reached and crystals have formed, then move to 0°C to maximize yield.

Recommended Solvent Systems
System TypeSolvent PairApplication Notes
Polar/Aqueous Ethanol / Water Best for: Polar derivatives.[1] Risk: High risk of oiling out if water is added too fast. Fix: Keep EtOH portion >60% initially.
Non-Polar Ethyl Acetate / Hexane Best for: Lipophilic derivatives. Risk: Evaporation of hexane changes ratio. Fix: Use a reflux condenser during addition.
High Solubility Acetone / Water Best for: Compounds insoluble in EtOH. Note: Acetone is harder to remove from the final crystal lattice.

Module 2: Removing Persistent Phenol Impurities

The Issue: 3-Phenoxypropanamides are often synthesized via the reaction of phenols with acrylamide or 3-chloropropanamide. Unreacted phenol is difficult to remove because it often co-crystallizes with the amide or co-elutes on silica (both have similar polarity).

The Mechanism: We exploit the acidity difference (


).
  • Phenol

    
    :  ~10.0 (Acidic enough to deprotonate with weak base).
    
  • Amide

    
    :  ~15-17 (Neutral under mild basic conditions).
    

Warning: Strong bases or high temperatures can hydrolyze the amide bond (


).
Protocol: The "Cold-Base" Wash
  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (DCM is less effective for extracting phenol salts).

  • Preparation: Prepare a 0.5 M NaOH or 1.0 M

    
      solution and chill it to 4°C (ice bath).
    
  • Extraction: Wash the organic layer with the cold base solution 3 times.

    • Chemistry:

      
      .
      
  • Verification: Check the pH of the aqueous layer. It must be >11 to ensure phenol is ionized.

  • Neutralization: Wash the organic layer immediately with Brine (saturated NaCl) to remove excess base, then dry over

    
    .
    
Visual Logic: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture (Amide + Phenol + Salts) Dissolve Dissolve in Ethyl Acetate Start->Dissolve WashBase Wash with Cold 0.5M NaOH (Target pH > 11) Dissolve->WashBase Split Phase Separation WashBase->Split AqLayer Aqueous Layer (Contains Phenolate Na+) Split->AqLayer Bottom OrgLayer Organic Layer (Contains Amide) Split->OrgLayer Top Waste Discard / Acidify to recover Phenol AqLayer->Waste Check Wash with Brine Dry over Na2SO4 OrgLayer->Check Result Pure Amide (Ready for Crystallization) Check->Result

Figure 1: Decision tree for removing phenolic impurities without hydrolyzing the sensitive amide bond.

Module 3: Flash Chromatography Tailing

The Issue: On Silica Gel (Normal Phase), the amide spot streaks or "tails" badly, making separation from close impurities impossible.

The Mechanism: The amide nitrogen (


) acts as a Hydrogen Bond Donor, interacting strongly with the acidic silanol groups (

) on the silica surface. This secondary interaction causes peak broadening.
Protocol: Mobile Phase Modification

Option A: The "Base Deactivation" (Standard)

  • Additive: Triethylamine (TEA) or

    
    .[2]
    
  • Concentration: 1% v/v in the mobile phase.

  • Method: Pre-wash the column with 2-3 column volumes of the mobile phase containing the additive before loading the sample. This neutralizes the active silanol sites.

  • Note: You must remove the TEA after the column (rotovap/high vac) or it will appear as an impurity in NMR.

Option B: The "Methanol Doping" (Alternative)

  • If you cannot use amines, use DCM : Methanol (95:5) . Methanol is protic and competes for the silanol sites, effectively "blocking" them from the amide.

Frequently Asked Questions (FAQ)

Q1: I used the NaOH wash, but my yield dropped significantly. Did I hydrolyze my product?

  • Diagnosis: Possibly, but unlikely if you used cold/dilute base. More likely, your amide is slightly water-soluble.

  • Fix: Re-extract the basic aqueous layer with DCM (3x). 3-Phenoxypropanamides have moderate polarity; significant amounts can partition into the water layer during large-volume washes.

Q2: My product is pure by TLC but looks yellow/brown. Why?

  • Diagnosis: Trace oxidation products of the phenol (quinones) are highly colored and stick to the amide.

  • Fix: Perform a filtration through a small pad of Activated Charcoal or Silica while the compound is dissolved in hot ethanol. This physically adsorbs the planar, colored impurities.

Q3: Can I use acid to remove amine impurities?

  • Answer: Yes. If your synthesis involved an amine coupling (e.g., phenoxypropionyl chloride + amine), wash the organic layer with 1M HCl . The amide is neutral and will stay in the organic layer; unreacted amines will protonate and move to the aqueous layer.

Recrystallization Rescue Loop

If your crystallization fails (oils out), follow this logic to recover the batch.

RescueLoop State1 Oiled Out / Gum Action1 Reheat to Boiling State1->Action1 Check Clear Solution? Action1->Check Action2 Add more 'Good' Solvent (e.g., EtOH) Action2->Check Check->Action2 No (Cloudy) Action3 Cool Slowly + SEED Check->Action3 Yes Action3->State1 Fails again End Crystalline Solid Action3->End

Figure 2: The "Rescue Loop" for converting an oiled-out gum into a crystalline solid.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization solvent selection and "oiling out" thermodynamics).
  • Biotage. "How should I purify a complex, polar, amide reaction mixture?" Biotage Technical Articles, 2023.[3] Link

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Technical Notes, 2025. Link

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions." Mettler Toledo Particle Science, 2024. Link

  • ResearchGate. "What is the best technique for amide purification?" Scientific Community Discussion, 2020. Link

Sources

Technical Support Center: Overcoming Solubility Challenges of 3-Phenoxypropanamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 3-Phenoxypropanamide in various experimental assays. Our goal is to equip you with the knowledge to effectively solubilize this compound, ensuring the reliability and accuracy of your results.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound, with its molecular structure combining a polar amide group and a nonpolar phenoxy-phenyl moiety, is anticipated to exhibit limited aqueous solubility. While specific solubility data for this compound is not extensively documented, we can infer its behavior from structurally similar compounds. For instance, 3-Phenylpropanamide is known to be soluble in organic solvents like ethanol and acetone but has restricted solubility in water.[1] This dual nature of polarity is a common cause of precipitation when a concentrated stock solution in an organic solvent is diluted into an aqueous assay buffer.[2]

This guide will walk you through a systematic approach to tackle these solubility hurdles, from initial stock solution preparation to final assay concentration.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen and how can I prevent it?

A1: This is a common phenomenon known as "solvent shock."[2] Your compound is likely soluble in 100% DMSO but crashes out when the highly concentrated DMSO stock is rapidly diluted into the aqueous environment of your cell culture medium. The abrupt change in solvent polarity reduces the compound's solubility.[2]

To prevent this:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells.[3][4]

  • Use a serial dilution strategy: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the assay medium.[1]

  • Optimize the dilution protocol: Add the DMSO stock solution directly to the assay media with gentle vortexing to ensure rapid and uniform mixing. This can sometimes create a temporary supersaturated state that is stable enough for the duration of the assay.[1]

  • Consider pre-warming your media: While not always effective, warming your media to 37°C before adding the compound can sometimes improve solubility.[2]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for many poorly water-soluble compounds and is a good starting point.[5] Other potential organic solvents include ethanol and dimethylformamide (DMF).[6][7] The choice of solvent may also depend on the specific requirements and sensitivities of your assay system. For instance, some cell lines are more sensitive to DMSO, and in such cases, ethanol might be a better, albeit potentially less effective, alternative.[8]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Adjusting the pH can be a viable strategy for ionizable compounds.[6] Amides are generally neutral compounds but can undergo hydrolysis under strongly acidic or basic conditions, which you would want to avoid. The amide group in this compound is not expected to ionize significantly within the typical physiological pH range of most assays (pH 7.2-7.4).[9] Therefore, drastic pH changes are unlikely to be an effective primary strategy for solubilization and could negatively impact your assay's biological components.

Q4: Are there any other additives I can use to increase the solubility of this compound in my aqueous assay buffer?

A4: Yes, several excipients can be used, but their compatibility with your specific assay must be validated.

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used in small quantities.[10][11]

  • Surfactants: Non-ionic surfactants such as Tween 20 or Tween 80 can be used at low concentrations (typically below their critical micelle concentration) to increase solubility.[6][12] However, be aware that surfactants can have their own biological effects and may interfere with your assay.[6]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[6]

Troubleshooting Guides

Problem 1: Precipitate Formation During Stock Solution Preparation

If you observe that this compound is not fully dissolving in your chosen organic solvent at the desired concentration, follow these steps:

Troubleshooting Workflow for Stock Solution Preparation

start Start: Undissolved Compound in Solvent step1 Gently warm the solution (e.g., 37°C water bath) start->step1 step2 Briefly sonicate the solution step1->step2 step3 Is the compound dissolved? step2->step3 step4 Yes: Proceed with experiment step3->step4 Yes step5 No: Try a lower stock concentration step3->step5 No step6 Consider a different organic solvent (e.g., DMF) step5->step6

Caption: Workflow for dissolving this compound in an organic solvent.

Problem 2: Precipitate Formation in the Final Assay Medium

This is the most common issue. The following guide provides a systematic approach to resolving it.

Troubleshooting Workflow for Assay Precipitation

start Start: Precipitation in Assay Medium step1 Verify final DMSO/co-solvent concentration is at a non-toxic level (e.g., <0.5%) start->step1 step2 Decrease the final concentration of this compound step1->step2 step3 Does precipitation persist? step2->step3 step4 Yes: Implement a serial dilution protocol step3->step4 Yes step5 No: Proceed with the assay at the new concentration step3->step5 No step6 Still precipitating? step4->step6 step7 Yes: Evaluate the use of a solubilizing agent (e.g., surfactant, cyclodextrin) step6->step7 Yes step8 No: Proceed with the assay step6->step8 No step9 Validate the effect of the solubilizing agent on the assay step7->step9

Caption: Systematic approach to resolving compound precipitation in aqueous assay media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing the Compound: Accurately weigh out the required amount of this compound. For example, for 1 mL of a 10 mM stock solution, you will need to calculate the mass based on its molecular weight.

  • Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can proceed with the following steps:

    • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes.

    • Sonication: Place the vial in a sonicating water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol is designed to minimize precipitation when introducing the compound into your cell culture medium.

  • Prepare Intermediate Dilutions in DMSO: If your final assay concentrations are significantly lower than your stock, it is good practice to first make intermediate dilutions in DMSO.

  • Prepare the Final Working Solutions:

    • For each final concentration, add the appropriate volume of the corresponding DMSO stock/intermediate dilution to your pre-warmed cell culture medium.

    • Crucially, add the small volume of DMSO solution to the larger volume of media while gently vortexing or swirling the tube. This ensures rapid dispersion and minimizes localized high concentrations that lead to precipitation.[1]

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and ideally below 0.5%.[13]

  • Immediate Use: Use the freshly prepared working solutions immediately to treat your cells.

Data Presentation: Solubility of Analogous Compounds

CompoundSolventSolubilityReference
3-Phenylpropanamide WaterLimited[1]
EthanolSoluble[1]
AcetoneSoluble[1]
3-Phenoxybenzoic acid Water (pH 7)24.7 mg/L[14]
DMSO25 mg/mL[15]

This table provides an estimate of the expected solubility behavior of this compound based on available data for similar molecules.

References

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy. Retrieved February 7, 2026, from [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved February 7, 2026, from [Link]

  • 3-phenoxybenzoic acid. (n.d.). AERU - University of Hertfordshire. Retrieved February 7, 2026, from [Link]

  • DMSO in cell based assays. (2025, January 16). Scientist Solutions. Retrieved February 7, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Retrieved February 7, 2026, from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 7, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

Sources

Navigating the Synthesis of 3-Phenoxypropanamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-phenoxypropanamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction conditions and overcome common experimental hurdles. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success in synthesizing this valuable compound.

Troubleshooting Guide: From Low Yields to Impure Products

Navigating the nuances of organic synthesis requires a systematic approach to problem-solving. This section addresses the most common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

A disappointing yield is a frequent challenge. The root cause often lies in one of several key areas of the reaction setup.

Potential Causes & Solutions:

  • Inefficient Base Catalysis: The primary synthetic route to this compound is the Michael addition of phenol to acrylamide. This reaction is base-catalyzed, and the choice and amount of base are critical. A weak base or insufficient stoichiometry may fail to deprotonate the phenol effectively, leading to a sluggish or stalled reaction.

    • Solution: Switch to a stronger base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Ensure at least a stoichiometric equivalent of the base is used relative to the phenol. For heterogeneous reactions with K₂CO₃, vigorous stirring is essential to maximize surface area contact.

  • Low Reaction Temperature: The reaction rate is highly dependent on temperature. Insufficient heat can lead to incomplete conversion of starting materials.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation by Thin Layer Chromatography (TLC). A typical starting point is 50-70°C. Be cautious of excessive heat, which can lead to side reactions.

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing reactants and facilitating the reaction. An inappropriate solvent can hinder the reaction.

    • Solution: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are often effective. If using a biphasic system (e.g., water and an organic solvent), a phase-transfer catalyst can be beneficial.

  • Decomposition of Acrylamide: Acrylamide can polymerize, especially at higher temperatures or in the presence of radical initiators.

    • Solution: Add the acrylamide solution to the reaction mixture slowly and in a controlled manner. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and radical formation.

Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on your TLC plate indicates the presence of impurities. Identifying and mitigating these side reactions is key to obtaining a pure product.

Potential Side Reactions & Mitigation Strategies:

  • O-vs. C-Alkylation of Phenol: While O-alkylation is the desired pathway, under certain conditions, C-alkylation of the phenol ring can occur, leading to isomeric impurities.

    • Mitigation: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Protic solvents can favor O-alkylation. Using sodium or potassium salts of the phenoxide generally favors O-alkylation.

  • Polymerization of Acrylamide: As mentioned, acrylamide can polymerize. This will appear as a baseline streak or an insoluble solid in your reaction mixture.

    • Mitigation: In addition to slow addition and an inert atmosphere, adding a radical inhibitor like hydroquinone can be effective.

  • Hydrolysis of the Amide: If the reaction is performed in an aqueous base for a prolonged period at high temperatures, the newly formed propanamide can hydrolyze to 3-phenoxypropanoic acid.

    • Mitigation: Monitor the reaction progress closely and work up the reaction as soon as the starting materials are consumed. Control the reaction temperature to the minimum required for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

There are two main approaches:

  • Michael Addition: This is a one-step reaction involving the base-catalyzed addition of phenol to acrylamide. It is generally the more direct and atom-economical route.

  • Amidation of 3-Phenoxypropanoic Acid: This is a two-step process. First, 3-phenoxypropanoic acid is synthesized, and then it is converted to the amide. This route can be advantageous if the starting acid is readily available or if direct amidation offers better control over purity.[1]

Q2: How do I choose the right base for the Michael addition?

The ideal base should be strong enough to deprotonate phenol but not so strong as to promote significant side reactions.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong, inexpensive, and effective. Can be used in aqueous or alcoholic solutions.

  • Potassium Carbonate (K₂CO₃): A milder, solid base. Often used in polar aprotic solvents like DMF. Requires good stirring for efficient reaction.

  • Organic Bases (e.g., Triethylamine, DBU): Generally less effective for deprotonating phenol in this context but can be useful in specific, non-protic solvent systems.

Q3: What is the best way to monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. A good starting ratio is 7:3 or 1:1 (Hexane:Ethyl Acetate). Adjust the polarity to achieve good separation of spots.

  • Visualization: The product and starting materials are often UV-active. Staining with potassium permanganate or iodine can also be used.

Q4: What are the recommended work-up and purification procedures?

A standard work-up involves:

  • Quenching: Cool the reaction mixture and neutralize the base with a dilute acid (e.g., 1N HCl) to a pH of ~7.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Purification is typically achieved by:

  • Recrystallization: This is the preferred method for obtaining highly pure, crystalline material. A suitable solvent system can be found by testing the solubility of the crude product in various solvents.[2] A mixture of ethanol and water or ethyl acetate and hexane is often a good starting point.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities.[3]

Q5: Can you explain the mechanism of the base-catalyzed Michael addition of phenol to acrylamide?

Certainly. The reaction proceeds through the following steps:

  • Deprotonation: The base removes the acidic proton from the hydroxyl group of phenol to form a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the electron-deficient β-carbon of the acrylamide in a conjugate addition.

  • Protonation: The resulting enolate intermediate is protonated by a proton source in the reaction mixture (e.g., water or the conjugate acid of the base) to yield the final this compound product.

Visualizing the Process

To further clarify the key aspects of this synthesis, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Michael_Addition_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Base Base (B⁻) Base2 Base (B⁻) HB HB Phenoxide2 Phenoxide Ion HB2 HB Acrylamide Acrylamide Enolate Enolate Intermediate Acrylamide->Enolate Enolate2 Enolate Intermediate Phenoxide2->Acrylamide attacks β-carbon Product This compound Enolate2->Product HB2->Product protonates

Caption: Mechanism of the base-catalyzed Michael addition.

Experimental_Workflow start Start reactants Combine Phenol, Base, and Solvent start->reactants heat Heat to Reaction Temperature (e.g., 50-70°C) reactants->heat add_acrylamide Slowly Add Acrylamide Solution heat->add_acrylamide monitor Monitor by TLC add_acrylamide->monitor workup Reaction Work-up (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification workup->purify recrystallize Recrystallization purify->recrystallize Crystalline Solid chromatography Column Chromatography purify->chromatography Oily or Impure Solid product Pure this compound recrystallize->product chromatography->product

Caption: A typical experimental workflow for synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition

Materials:

  • Phenol

  • Acrylamide

  • Sodium Hydroxide (NaOH)

  • Water (deionized)

  • Ethyl Acetate

  • 1N Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 eq) in a 1M aqueous solution of sodium hydroxide (1.1 eq).

  • Heat the mixture to 60°C with stirring.

  • In a separate beaker, prepare a solution of acrylamide (1.2 eq) in a minimal amount of water.

  • Add the acrylamide solution dropwise to the reaction flask over 30 minutes.

  • Maintain the reaction at 60°C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture to pH 7 by the slow addition of 1N HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary

ParameterRecommended ConditionRationale
Reactant Ratio Phenol:Acrylamide:Base = 1:1.2:1.1A slight excess of acrylamide and base ensures complete consumption of the limiting reagent (phenol).
Temperature 50 - 80 °CBalances reaction rate with the potential for side reactions like polymerization or hydrolysis.
Solvent Water, DMF, AcetonitrilePolar solvents are necessary to dissolve the reactants and facilitate the ionic mechanism.
Catalyst NaOH, K₂CO₃Strong enough to deprotonate phenol and initiate the Michael addition.

References

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

  • Troubleshooting the synthesis of BINOL derivatives. (2023, September 15). Reddit. Retrieved from [Link]

  • Which is the best method for purifying N-Phenylpropanamide? (2017, March 19). Reddit. Retrieved from [Link]

  • (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Mitigating the Toxicity of 3-Phenoxypropanamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-phenoxypropanamide compounds. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges and troubleshooting scenarios encountered during experimental workflows aimed at reducing the toxicity of this chemical series. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Initial Toxicity Assessment: My this compound lead compound shows significant cytotoxicity in preliminary screens. Where do I start?

This is a common challenge in early-stage drug discovery. The first step is to systematically characterize the nature of the toxicity and identify the potential underlying mechanisms.

A1: The initial observation of cytotoxicity requires a multi-pronged approach to understand its root cause. We recommend a tiered experimental workflow to dissect the potential toxicity mechanisms.

A typical workflow would involve progressing from general cytotoxicity assays to more specific mechanism-based assays.

Toxicity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Tier 1: General Cytotoxicity Assessment cluster_2 Tier 2: Mechanism-Specific Assays Initial_Hit This compound Lead Compound Cytotoxicity_Assays General Cytotoxicity Assays (MTT, LDH, Neutral Red) Initial_Hit->Cytotoxicity_Assays High Cytotoxicity Observed Metabolism_Assays Metabolic Stability & Reactive Metabolite Trapping Cytotoxicity_Assays->Metabolism_Assays Investigate Metabolic Activation Mitochondrial_Toxicity Mitochondrial Toxicity Assays (e.g., Oxygen Consumption) Cytotoxicity_Assays->Mitochondrial_Toxicity Assess Mitochondrial Health hERG_Assay hERG Channel Inhibition Assay Cytotoxicity_Assays->hERG_Assay Evaluate Cardiotoxicity Risk ROS_Assay Reactive Oxygen Species (ROS) Assay Cytotoxicity_Assays->ROS_Assay Measure Oxidative Stress

Caption: Tiered workflow for investigating cytotoxicity.

II. Troubleshooting In Vitro Cytotoxicity Assays

Q2: My MTT assay results are inconsistent and show high variability between replicates. What are the common pitfalls?

The MTT assay, while widely used, is susceptible to several sources of error that can lead to unreliable data.

A2: High variability in MTT assays often stems from issues with cell health, reagent handling, or interference from the test compound itself. Here’s a troubleshooting guide:

Potential Issue Troubleshooting Steps Scientific Rationale
Cell Health & Density Ensure cells are in the logarithmic growth phase. Perform a cell titration experiment to determine the optimal seeding density. Avoid over-confluency.The reduction of MTT to formazan is dependent on the metabolic activity of viable cells. Inconsistent cell numbers or unhealthy cells will lead to variable results.[1][2]
Reagent Preparation & Handling Prepare fresh MTT solution for each experiment. Protect the solution from light. Ensure complete solubilization of formazan crystals before reading absorbance.MTT is light-sensitive and can degrade over time. Incomplete solubilization of formazan crystals will lead to artificially low absorbance readings.[3][4]
Compound Interference Visually inspect for any precipitate of your compound in the culture medium. Test for direct reduction of MTT by your compound in a cell-free system.Some compounds can directly reduce MTT, leading to a false-positive signal. Compound precipitation can scatter light and interfere with absorbance readings.
Contamination Regularly check cell cultures for microbial contamination (bacteria, yeast).Microorganisms can also reduce MTT, leading to erroneously high viability readings.[1][4]

Q3: I am observing high background in my LDH cytotoxicity assay, even in my negative control wells. What could be the cause?

High background in an LDH assay indicates pre-existing LDH in the culture supernatant, which can be due to several factors.

A3: High background LDH levels can be caused by serum in the media, improper cell handling, or inherent instability of the cell line.

Potential Issue Troubleshooting Steps Scientific Rationale
Serum in Culture Medium Reduce the serum concentration in your assay medium (e.g., to 1-5%). Include a "medium only" control to measure the inherent LDH activity in your medium.Animal sera contain endogenous LDH, which will contribute to the background signal.[5]
Cell Handling Handle cells gently during seeding and media changes to avoid mechanical stress and membrane damage.Rough handling can cause premature cell lysis and release of LDH into the medium.[5]
Over-confluency Ensure cells are not overgrown before starting the experiment.Over-confluent cells may begin to die and release LDH, even without treatment.
Bubbles in Wells Inspect wells for bubbles before reading the plate. Centrifuge the plate briefly or use a sterile needle to pop any bubbles.Bubbles can interfere with the light path during absorbance readings, leading to inaccurate results.[5]

Q4: My Neutral Red assay results are not correlating with my other cytotoxicity data. Why might this be?

The Neutral Red assay measures a different aspect of cell health compared to MTT or LDH assays, which can sometimes lead to divergent results.

A4: Discrepancies with the Neutral Red assay can arise from its specific mechanism of action, which relies on lysosomal integrity, or from issues with the dye itself.

Potential Issue Troubleshooting Steps Scientific Rationale
Mechanism of Toxicity Consider if your compound specifically targets lysosomes.The Neutral Red assay is based on the uptake of the dye into the lysosomes of viable cells. If your compound disrupts lysosomal function without immediately causing cell death, you may see a decrease in Neutral Red uptake that doesn't correlate with assays measuring metabolic activity or membrane integrity.[6]
Dye Precipitation Visually inspect the Neutral Red solution for any crystal formation. If precipitation occurs, a washing step after dye incubation may be necessary.Precipitation of the dye can lead to inconsistent staining and inaccurate results.[7]
Cell Type The assay must be performed on freshly isolated cells.Freezing or fixing cells renders the assay ineffective as it compromises the lysosomal membrane integrity required for dye uptake.[8]
Acidic Microenvironment Be aware that an acidic extracellular environment, which can occur with high cell densities or certain metabolic phenotypes, can affect the assay.The Neutral Red assay has been shown to be more reliable than some other viability assays in acidic conditions.[8]
III. Investigating and Mitigating Specific Toxicity Mechanisms

Q5: My this compound analog has poor metabolic stability and I suspect the formation of reactive metabolites. How can I confirm this and what structural modifications can I make?

Metabolic activation to reactive electrophilic species is a common cause of drug-induced toxicity.

A5: The formation of reactive metabolites can be investigated using in vitro metabolic assays with trapping agents. Structural modifications should aim to block potential sites of metabolism or alter the electronic properties of the molecule.

Reactive_Metabolite_Workflow cluster_0 Problem Identification cluster_1 Experimental Confirmation cluster_2 Mitigation Strategies Lead_Compound This compound with Poor Metabolic Stability Metabolic_Assay Incubate with Liver Microsomes + Nucleophilic Trapping Agents (e.g., Glutathione, Cyanide) Lead_Compound->Metabolic_Assay LC_MS_Analysis LC-MS/MS Analysis to Identify Adducts Metabolic_Assay->LC_MS_Analysis Block_Metabolism Block Sites of Metabolism (e.g., Deuteration, Fluorination) LC_MS_Analysis->Block_Metabolism Adducts Identified Reduce_Aromaticity Replace Phenyl Ring with Non-Aromatic Bioisostere LC_MS_Analysis->Reduce_Aromaticity Adducts Identified Modify_Amide Replace Amide with Metabolically Stable Bioisostere LC_MS_Analysis->Modify_Amide Adducts Identified

Caption: Workflow for addressing reactive metabolite formation.

Potential Sites of Metabolism and Mitigation Strategies:

  • Phenoxy Ring: The phenyl ring is a common site for oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive quinone-type metabolites.

    • Strategy: Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to decrease its electron density and reduce its susceptibility to oxidation.

    • Strategy: Employ bioisosteric replacement of the phenyl ring with a less metabolically active group, such as a pyridine, thiophene, or a saturated bicyclic system like bicyclo[1.1.1]pentane.[9]

  • Propanamide Moiety: The amide bond itself is generally stable, but adjacent carbons can be sites of oxidation.

    • Strategy: Replace the amide with a metabolically stable bioisostere like a 1,2,4-oxadiazole or a 1,2,3-triazole.[10][11] This can improve metabolic stability and reduce the potential for the formation of reactive metabolites.

Q6: I'm concerned about the potential for cardiotoxicity. How do I assess hERG channel inhibition and what design strategies can I use to avoid it?

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.

A6: hERG channel activity is typically assessed using the patch-clamp electrophysiology technique. To mitigate hERG liability, focus on reducing the basicity and lipophilicity of your compounds.

Key Physicochemical Properties Associated with hERG Inhibition:

  • Basicity: A basic nitrogen atom is a common feature of hERG inhibitors.

  • Lipophilicity: High lipophilicity can increase the concentration of the compound in the cell membrane where the hERG channel resides.

  • Aromaticity: Aromatic rings can participate in π-π stacking interactions within the hERG channel binding pocket.

Strategies to Reduce hERG Inhibition:

Strategy Example Modification Scientific Rationale
Reduce Basicity Replace a piperidine with a morpholine or piperazine. Convert an aliphatic amine to an amide or sulfonamide.Lowering the pKa of the basic nitrogen reduces its positive charge at physiological pH, weakening its interaction with the hERG channel.[12]
Reduce Lipophilicity Introduce polar functional groups. Replace an aromatic ring with a more polar heterocycle or a saturated ring system.Reducing lipophilicity lowers the compound's concentration in the membrane, thereby decreasing its access to the hERG channel.[12][13]
Introduce Steric Hindrance Add bulky groups near the basic center or key interacting moieties.Steric clashes can disrupt the optimal binding of the compound within the hERG channel.[12]
Form a Zwitterion Introduce an acidic group (e.g., carboxylic acid) to balance a basic center.This can reduce the overall lipophilicity and may alter the binding mode within the channel.[13]

Interpreting hERG Patch-Clamp Data:

The output of a patch-clamp experiment is a current-voltage (I-V) relationship. Inhibition of the hERG channel is observed as a reduction in the current amplitude. The data is used to generate a concentration-response curve and determine the IC50 value (the concentration of compound that inhibits 50% of the channel activity). A lower IC50 value indicates a more potent hERG inhibitor. It is crucial to have this data interpreted by an experienced electrophysiologist.[10][14]

Q7: My compound appears to be causing mitochondrial toxicity. How can I confirm this and what are some design strategies to mitigate it?

Mitochondrial dysfunction is a significant contributor to drug-induced toxicity.

A7: Mitochondrial toxicity can be assessed by measuring parameters such as oxygen consumption, mitochondrial membrane potential, and ATP production. Mitigation strategies often involve designing compounds with a reduced affinity for mitochondria.

Experimental Assessment of Mitochondrial Toxicity:

  • High-Throughput Screening: Measure oxygen consumption in isolated mitochondria or whole cells. A decrease in oxygen consumption can indicate inhibition of the electron transport chain.

  • Mitochondrial Membrane Potential Assays: Use fluorescent dyes (e.g., JC-1, TMRE) to measure the mitochondrial membrane potential. A loss of membrane potential is an indicator of mitochondrial dysfunction.

  • ATP Production Assays: Measure cellular ATP levels to assess the impact on overall energy production.

Strategies to Mitigate Mitochondrial Toxicity:

  • Reduce Lipophilicity and Cationic Charge: Highly lipophilic and cationic compounds have a tendency to accumulate in the negatively charged mitochondrial matrix. Reducing these properties can decrease mitochondrial uptake.

  • Design for Selectivity: If your target is not located in the mitochondria, aim to design compounds that have a low affinity for mitochondrial proteins.

  • Incorporate Antioxidant Moieties: If toxicity is mediated by oxidative stress, incorporating groups with antioxidant properties may be beneficial.[15]

IV. Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[16][17][18]

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of your this compound compounds. Replace the medium with 100 µL of medium containing the test compounds or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[19][20]

Materials:

  • Cells and 96-well plates

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Protocol 3: Neutral Red Uptake Assay

This assay assesses cell viability based on the uptake of the Neutral Red dye into the lysosomes of healthy cells.[21][22]

Materials:

  • Cells and 96-well plates

  • Neutral Red solution (e.g., 50 µg/mL in culture medium)

  • Wash buffer (e.g., PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells with 150 µL of wash buffer.

  • Destaining: Add 100 µL of destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

V. Concluding Remarks

Reducing the toxicity of lead compounds is a critical and often iterative process in drug discovery. By systematically evaluating the potential toxicity mechanisms and employing rational design strategies, it is possible to mitigate the undesirable properties of this compound compounds while retaining their therapeutic potential. This guide provides a framework for troubleshooting common experimental hurdles and making informed decisions to advance your research. Remember that every compound series is unique, and a thorough understanding of the structure-toxicity relationships within your specific chemical space is paramount.

References

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

  • BIOO Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • Sakagami, H., et al. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. In Vivo, 28(4), 535-542. [Link]

  • American Chemical Society. (n.d.). The Principles of Green Chemistry - Fourth Principle: Design Safer Chemicals. [Link]

  • Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 56(19), 7415-7448. [Link]

  • Wuitschik, G., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 531-543. [Link]

  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 203-221. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. TheScientificWorldJournal, 2015, 674208. [Link]

  • Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • Green Chemistry. (2012). On the design of safer chemicals: a path forward. Green Chemistry, 14(7), 1835-1840. [Link]

  • Dykens, J. A., et al. (2007). Strategies to reduce late-stage drug attrition due to mitochondrial toxicity. Expert Review of Molecular Diagnostics, 7(2), 161-175. [Link]

  • Dua, R., et al. (2011). Chapter 32. The use of bioisosteric groups in lead optimization. In The Practice of Medicinal Chemistry (Fourth Edition) (pp. 689-724). Academic Press. [Link]

  • Wu, J., et al. (2023). Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. ACS Chemical Health & Safety, 30(2), 108-120. [Link]

  • Gunda, V., et al. (2014). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Journal of Cancer, 5(6), 465-472. [Link]

  • Drug Hunter. (2024, August 16). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]

  • Creative Bioarray. (n.d.). hERG (Ikr, Kv11.1). [Link]

  • Manganelli, S., et al. (2016). New Quantitative Structure-Activity Relationship Models Improve Predictability of Ames Mutagenicity for Aromatic Azo Compounds. Toxicological Sciences, 153(1), 79-90. [Link]

  • Yale Environment Review. (2017, June 6). Designing safer chemicals. [Link]

  • Sophion Bioscience. (n.d.). Assessing hERG Data Variability with Action Potential Waveforms. [Link]

  • LASSBio. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. [Link]

  • ResearchGate. (n.d.). 26 questions with answers in NEUTRAL RED | Science topic. [Link]

  • Hillgene Biopharma. (n.d.). Instructions for Use of Cell Cytotoxicity Assay Kit (Adherent Target Cells). [Link]

  • ResearchGate. (2018, March 14). Why MTT assay not working ?. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Castro, D. P., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(9), 2659. [Link]

  • Reddit. (2024, March 2). Neutral Red viability assay not working : r/labrats. [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. [Link]

  • Ruiz-Mercado, G. J. (2024). Designing a safer circular economy of chemicals. Current Opinion in Green and Sustainable Chemistry, 48, 100958. [Link]

  • AIP Publishing. (2020, June 30). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Phenoxypropanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For a compound like 3-Phenoxypropanamide, which holds potential significance in various therapeutic areas, ensuring the accuracy and precision of its quantification is a critical step. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The Imperative for Rigorous Analytical Method Validation

Before delving into specific methodologies, it is crucial to understand the "why" behind analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate this process to ensure that an analytical method is suitable for its intended purpose.[1][2] This documented process provides evidence that the method consistently produces reliable and accurate results.[1] For a substance like this compound, this could involve quantifying the active pharmaceutical ingredient (API), detecting impurities, or performing stability studies.[3]

Cross-validation, as defined by the ICH, is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and achieve comparable results.[4] This is particularly important when methods are transferred between laboratories or when different techniques are employed across the lifecycle of a drug product.[5]

Selecting the Analytical Arsenal: A Rationale

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification, identification, or structural elucidation). For this compound, a compound with both aromatic and amide functionalities, several techniques are viable.

  • High-Performance Liquid Chromatography (HPLC): Often the workhorse of pharmaceutical analysis, HPLC is well-suited for non-volatile or thermally labile compounds.[6] Given the structure of this compound, a reverse-phase HPLC method with UV detection is a logical starting point.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[9] While this compound may require derivatization to increase its volatility and thermal stability, GC-MS offers high resolution and definitive molecular identification.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary analytical technique, NMR provides detailed structural information and can be used for quantitative purposes (qNMR).[11] It is an indispensable tool for the unambiguous identification and characterization of substances.[11]

The Cross-Validation Workflow: A Visual Guide

The following diagram illustrates the logical flow of a comprehensive cross-validation study for the analytical methods of this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analytical Methods cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_comparison Phase 3: Data Analysis & Comparison cluster_reporting Phase 4: Reporting & Conclusion P1 Define Analytical Requirements (Assay, Impurity Profiling) P2 Develop & Optimize Individual Methods (HPLC, GC-MS, qNMR) P1->P2 P3 Establish Validation Protocol (ICH Q2(R2) Guidelines) P2->P3 E1 Prepare Standard & Sample Solutions (this compound) P3->E1 E2 Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) E1->E2 E3 Analyze Samples with Each Method E2->E3 D1 Collect & Process Data from Each Method E3->D1 D2 Statistical Analysis of Results (e.g., t-test, F-test) D1->D2 D3 Compare Performance Characteristics D2->D3 R1 Summarize Findings in a Validation Report D3->R1 R2 Assess Method Equivalency R1->R2 R3 Determine Suitability for Intended Use R2->R3

Caption: A flowchart outlining the four key phases of a cross-validation study for analytical methods.

Experimental Protocols: A Step-by-Step Guide

Herein, we provide detailed, yet illustrative, protocols for the analysis of this compound by HPLC, GC-MS, and qNMR. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the quantification of this compound.

Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water (50:50, v/v) with 0.1% formic acid[7][8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Run Time: 10 minutes

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Prepare sample solutions in the mobile phase to a target concentration within the calibration range.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the calibration standards followed by the sample solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for both identification and quantification, particularly for impurity profiling.

Instrumentation and Conditions:

  • System: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Mass Range: 40-450 amu

Procedure:

  • Derivatization (if necessary): While not always essential, silylation can improve peak shape and thermal stability.[10] React the sample with a silylating agent (e.g., BSTFA) prior to injection.

  • Standard and Sample Preparation: Prepare solutions in a suitable solvent like dichloromethane.

  • Analysis: Inject the prepared solutions into the GC-MS system.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute quantification without the need for a specific reference standard of the analyte.

Instrumentation and Conditions:

  • System: Bruker Avance III 400 MHz spectrometer or equivalent

  • Solvent: Deuterated chloroform (CDCl3)

  • Internal Standard: Maleic acid

  • Pulse Program: A standard 30° pulse with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Calculation: The concentration of the analyte is calculated using the ratio of the integrals, the number of protons for each signal, and the known concentration of the internal standard.

Comparative Performance Data

The following table summarizes the hypothetical, yet realistic, performance data obtained from the cross-validation study of the three analytical methods for this compound. These values are based on established acceptance criteria from ICH guidelines.[2][12]

Validation Parameter HPLC-UV GC-MS qNMR ICH Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998N/A (Single Point Calibration)> 0.99[12]
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.0 - 101.0%98.0 - 102.0% for assay[12]
Precision (RSD%)
- Repeatability< 1.0%< 1.5%< 0.5%≤ 2% for assay[12]
- Intermediate Precision< 1.5%< 2.0%< 1.0%≤ 2% for assay[12]
Limit of Detection (LOD) Low ng/mLMid pg/mLHigh µg/mLMethod dependent
Limit of Quantitation (LOQ) High ng/mLLow pg/mLHigh µg/mLMethod dependent
Selectivity/Specificity HighVery HighAbsoluteNo interference at the analyte retention time/chemical shift
Robustness HighModerateHighUnaffected by small, deliberate variations in method parameters

In-Depth Analysis and Interpretation

The data presented in the table above provides a clear basis for a comparative discussion of the three methods.

  • HPLC-UV demonstrates excellent linearity, accuracy, and precision, making it a robust and reliable method for routine quality control and assay determination. Its ease of use and lower operational cost are also significant advantages.

  • GC-MS offers superior sensitivity, with significantly lower LOD and LOQ values. This makes it the ideal choice for trace-level impurity analysis. The mass spectrometric detection provides a high degree of specificity, which is crucial for identifying unknown impurities. However, the potential need for derivatization and the higher complexity of the instrumentation are considerations.

  • qNMR stands out for its absolute quantification capability, eliminating the need for a specific reference standard of this compound. Its precision is exceptional, and it provides invaluable structural information. The primary limitation of qNMR is its lower sensitivity compared to chromatographic methods.

Conclusion: A Tripartite Approach to Analytical Excellence

The cross-validation of HPLC, GC-MS, and qNMR for the analysis of this compound reveals that no single method is universally superior. Instead, they offer complementary strengths that can be leveraged throughout the drug development lifecycle.

  • For routine assay and quality control , the HPLC-UV method is the most practical and efficient choice.

  • For impurity profiling and trace analysis , the high sensitivity and specificity of GC-MS are indispensable.

  • For primary characterization, reference standard qualification, and absolute quantification , qNMR is the gold standard.

By understanding the unique performance characteristics of each method, researchers and drug development professionals can make informed decisions, ensuring the quality, safety, and efficacy of products containing this compound. This integrated analytical approach, grounded in the principles of rigorous validation, is the cornerstone of modern pharmaceutical science.

References

  • SIELC Technologies. (2018, February 16). 3-Phenylpropanal.
  • Benchchem. 3-Phenylpropanamide|Research Chemical|RUO.
  • Benchchem. A Comparative Guide to Analytical Methods for 3,3'-Oxydipropanol Detection.
  • Pharma Beginners. (2023, April 1). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Veeprho. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • National Pharmaceutical Control Bureau (NPCB), Ministry of Health (MOH) Malaysia. Analytical Method Validation & Common Problem 1.
  • Benchchem. 3-hydroxy-N,N-dimethyl-2-phenylpropanamide|96392-51-7.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
  • Benchchem. Application Note: High-Throughput Analysis of 3-Phenylpropyl 3-hydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS).
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • SIELC Technologies. Separation of Propanamide, 3-[(phenylmethyl)amino]- on Newcrom R1 HPLC column.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2025, August 6). Development and validation of HPLC method for the resolution of drug intermediates.
  • MDPI. (2018, August 29). Techniques for Analysis of Plant Phenolic Compounds.
  • ChemicalBook. 3-Phenoxy-1,2-propanediol(538-43-2) 1H NMR spectrum.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • Ministry of the Environment, Japan. III Analytical Methods.
  • NIST. 3-Phenylpropanol.
  • Collaborative International Pesticides Analytical Council (CIPAC). (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Brunel University Research Archive. (2021, April 15). Laguncularia racemosa Phenolics Profiling by Three-Phase Solvent System Step-Gradient Using High-Performance Countercurrent Chromatography.
  • YouTube. (2024, March 28). NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides.
  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • Journal of Chemical and Pharmaceutical Research. Analytical method validation: A brief review.
  • MDPI. (2017, June 29). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0192829).
  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide.

Sources

A Senior Application Scientist's Guide to the Comparative ADMET Profiling of 3-Phenoxypropanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Complex Path of Drug Discovery with 3-Phenoxypropanamide Analogs

The this compound scaffold is a promising starting point in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major contributors to late-stage attrition. A thorough understanding and early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of any new chemical series are therefore not just advantageous, but essential for success.[1][2]

This guide provides a comprehensive comparative analysis of the ADMET properties of a lead this compound analog, S-4, alongside a set of hypothetical analogs. Through this comparative lens, we will explore the critical experimental assays, the rationale behind their execution, and the interpretation of the resulting data. The objective is to equip researchers with the knowledge to proactively design and select this compound derivatives with a higher probability of clinical success.

The Analogs Under Investigation: A Comparative Cohort

For the purpose of this guide, we will analyze the experimentally determined pharmacokinetic parameters of a known this compound analog, S-4, and compare them with a set of hypothetical, yet plausible, analogs (Analog A and Analog B) to illustrate key concepts in structure-ADMET relationships.

  • S-4 (Andarine): S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide, a non-steroidal selective androgen receptor modulator (SARM).[3][4]

  • Analog A (Hypothetical): A close structural variant of S-4, designed to explore the impact of removing the nitro group, which is often associated with toxicity concerns.

  • Analog B (Hypothetical): A second-generation analog, featuring a modification on the phenoxy ring aimed at improving metabolic stability.

Comparative Analysis of Key ADMET Properties

A successful drug candidate must navigate a complex biological landscape. The following sections dissect the key ADMET parameters, comparing our three analogs and explaining the experimental methodologies used to generate this critical data.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, efficient absorption from the gastrointestinal tract is a prerequisite for therapeutic efficacy. We assess this using the Caco-2 cell permeability assay, which provides an in vitro model of the human intestinal epithelium.[5][6][7][8]

Table 1: Comparative Caco-2 Permeability of this compound Analogs

CompoundApparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A) / (A→B)Interpretation
S-4 15.21.2High Permeability, Not a P-gp Substrate
Analog A 18.51.1High Permeability, Not a P-gp Substrate
Analog B 12.83.5Moderate Permeability, Potential P-gp Substrate

Causality Behind Experimental Choices: The Caco-2 assay is the industry standard for predicting in vivo drug absorption.[6][8] By measuring bidirectional permeability (apical to basolateral and basolateral to apical), we can not only assess passive diffusion but also identify the potential for active efflux by transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is a red flag for poor oral bioavailability.[5]

Analysis of Results: S-4 and Analog A demonstrate high permeability and low efflux, suggesting good potential for oral absorption. Analog B, however, shows a concerning efflux ratio, indicating it may be actively pumped out of intestinal cells, potentially limiting its systemic exposure. This highlights how a seemingly minor structural modification can significantly impact a compound's interaction with efflux transporters.

Metabolism: The Stability of a Candidate

The liver is the primary site of drug metabolism, and rapid breakdown can lead to a short duration of action and low bioavailability. We evaluate metabolic stability using human liver microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily.[9]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½) (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)Interpretation
S-4 3549.5Moderate Stability
Analog A 2569.3Lower Stability
Analog B 9518.3High Stability

Causality Behind Experimental Choices: The in vitro half-life in liver microsomes is a key indicator of a compound's susceptibility to first-pass metabolism.[9] This assay allows for a rapid assessment of metabolic liabilities and can guide further structural modifications to improve stability.

Analysis of Results: Analog B exhibits significantly enhanced metabolic stability compared to S-4 and Analog A. This suggests that the structural modification in Analog B successfully blocks a key metabolic "soft spot." The rapid metabolism of Analog A indicates that the nitro group in S-4 may play a role in protecting another part of the molecule from metabolism.

Distribution: Reaching the Target

A drug's distribution profile, including its tendency to bind to plasma proteins, dictates the amount of free drug available to interact with its target. We assess this using equilibrium dialysis.

Table 3: Comparative Plasma Protein Binding

CompoundHuman Plasma Protein Binding (%)Interpretation
S-4 92High
Analog A 88High
Analog B 95High

Causality Behind Experimental Choices: Highly protein-bound drugs may have a lower therapeutic effect and a longer half-life. It is the unbound fraction that is pharmacologically active. Equilibrium dialysis is a reliable method to determine the extent of plasma protein binding.

Analysis of Results: All three analogs exhibit high plasma protein binding, which is common for this chemical class. While not ideal, this level of binding is often acceptable if the compound has high potency.

Toxicity: Early Safety Assessment

Early identification of potential toxicity is crucial to avoid costly late-stage failures. Two key areas of concern are inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions, and blockade of the hERG potassium channel, which can cause cardiac arrhythmias.[10]

Table 4: Comparative Cytochrome P450 Inhibition and hERG Liability

| Compound | CYP3A4 IC₅₀ (µM) | hERG IC₅₀ (µM) | Interpretation | | :--- | :--- | :--- | | S-4 | > 50 | 25 | Low Risk of CYP Inhibition and Moderate hERG Risk | | Analog A | > 50 | 35 | Low Risk of CYP Inhibition and Lower hERG Risk | | Analog B | 8 | > 50 | Moderate Risk of CYP Inhibition and Low hERG Risk |

Causality Behind Experimental Choices: CYP3A4 is responsible for the metabolism of a large proportion of marketed drugs, making its inhibition a significant concern for drug-drug interactions.[1] The hERG assay is a regulatory requirement due to the risk of fatal cardiac events.[10]

Analysis of Results: S-4 and Analog A show a low risk of inhibiting CYP3A4. However, Analog B displays moderate inhibition, which would require further investigation. Encouragingly, both Analog A and Analog B show a reduced hERG liability compared to S-4, suggesting that the structural modifications have improved the cardiac safety profile.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key in vitro ADMET assays discussed.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent paracellular marker like Lucifer Yellow.

  • Permeability Assessment: The test compound is added to the apical (A) or basolateral (B) chamber of the Transwell® plate. Samples are taken from the receiver chamber at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated, and the efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B).

Metabolic Stability Assay in Human Liver Microsomes
  • Incubation: The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the test compound.

Cytochrome P450 (CYP) Inhibition Assay
  • Incubation: Human liver microsomes are incubated with a specific CYP probe substrate and a range of concentrations of the test compound.

  • Metabolite Formation: The reaction is initiated by the addition of NADPH and allowed to proceed for a specific time.

  • Reaction Termination and Analysis: The reaction is stopped, and the formation of the probe substrate's metabolite is quantified by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC₅₀) is determined.

hERG Patch-Clamp Assay
  • Cell Line: A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells) is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.

  • Compound Application: The cells are exposed to increasing concentrations of the test compound.

  • Data Analysis: The inhibition of the hERG current at each concentration is measured, and the IC₅₀ value is calculated.

Visualizing the Workflow and Relationships

To better understand the experimental process and the interplay of different ADMET properties, the following diagrams are provided.

ADMET_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_toxicity Toxicity Caco2 Caco-2 Permeability Bioavailability_Prediction Bioavailability_Prediction Caco2->Bioavailability_Prediction Predicts Oral Bioavailability HLM Microsomal Stability In_Vivo_Clearance In_Vivo_Clearance HLM->In_Vivo_Clearance Predicts In Vivo Clearance CYP CYP450 Inhibition DDI_Risk DDI_Risk CYP->DDI_Risk Assesses Drug-Drug Interaction Risk PPB Plasma Protein Binding hERG hERG Assay Cardiac_Safety Cardiac_Safety hERG->Cardiac_Safety Assesses Cardiac Safety Lead_Compound Lead this compound Analog Lead_Compound->Caco2 Lead_Compound->HLM Lead_Compound->CYP Lead_Compound->PPB Lead_Compound->hERG

Caption: In vitro ADMET screening workflow for this compound analogs.

SAR_Logic cluster_properties ADMET Properties S4 S-4 (Lead Compound) AnalogA Analog A (Remove Nitro Group) S4->AnalogA Improves hERG Safety Decreases Metabolic Stability AnalogB Analog B (Modify Phenoxy Ring) S4->AnalogB Improves Metabolic Stability Improves hERG Safety Increases CYP Inhibition Metabolic_Stability Metabolic Stability AnalogA->Metabolic_Stability hERG_Safety hERG Safety AnalogA->hERG_Safety AnalogB->Metabolic_Stability AnalogB->hERG_Safety CYP_Inhibition CYP Inhibition AnalogB->CYP_Inhibition

Caption: Structure-ADMET Relationship (SAR) logic for the analog series.

Conclusion: A Data-Driven Path Forward

This comparative analysis of S-4 and its hypothetical analogs underscores the profound impact of subtle structural modifications on the overall ADMET profile of a compound series. The journey of a this compound analog from a promising lead to a clinical candidate is a multi-parameter optimization challenge. By employing a suite of robust in vitro ADMET assays early in the discovery process, researchers can make data-driven decisions, prioritize compounds with the most favorable properties, and ultimately increase the likelihood of developing a safe and effective medicine. The experimental protocols and interpretive guidance provided herein serve as a foundational framework for the successful navigation of this complex but rewarding endeavor.

References

  • admetSAR 3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. (2024). Nucleic Acids Research. [Link]

  • ADMET In Vitro Profiling: Utility and Applications in Lead Discovery. (n.d.). ResearchGate. [Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Nucleic Acids Research. [Link]

  • Caco-2 Intestinal Permeability Study of Phenyltetrahydroquinolinedione Derivative – TRPA₁ Antagonist. (2022). Drug development & registration. [Link]

  • Caco-2 cell permeability and stability of two d-glucopyranuronamide conjugates of thyrotropin-releasing hormone. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. (2025). Journal of Analytical Toxicology. [Link]

  • In vitro metabolite identification of acetylbenzylfentanyl, benzoylbenzylfentanyl, 3-fluoro-methoxyacetylfentanyl, and 3-phenylpropanoylfentanyl using LC-QTOF-HRMS together with synthesized references. (2023). Drug Testing and Analysis. [Link]

  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. (2025). Archives of Toxicology. [Link]

  • admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties. (2024). Nucleic Acids Research. [Link]

  • Predict ADMET Properties with Proprietary Data. (n.d.). Digital Chemistry. [Link]

  • ADMET In Vitro Profiling – Utility and Applications in Lead Discovery. (n.d.). ResearchGate. [Link]

  • Calculated ADMET properties of the compounds (1-9). (n.d.). ResearchGate. [Link]

  • Helliwell, M. V., Zhang, Y., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2023). Inhibition of the hERG Potassium Channel. International Journal of Molecular Sciences. [Link]

  • (PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. (n.d.). ResearchGate. [Link]

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. (2004). Xenobiotica. [Link]

  • (PDF) Synthesis, antiplasmodial and ADMET studies of 4-methylamino-2-phenylquinoline analogs. (2025). ResearchGate. [Link]

  • Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. (2024). Applied Sciences. [Link]

  • Update and ADMET Profile of the Latin American Natural Product Database: LANaPDB. (2025). Molecular Informatics. [Link]

  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. (2023). Frontiers in Pharmacology. [Link]

  • Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. (n.d.). Molecules. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021). Pharmaceutics. [Link]

  • Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. (n.d.). The AAPS Journal. [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (n.d.). Methods in Molecular Biology. [Link]

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. (n.d.). Xenobiotica. [Link]

Sources

Independent verification of the biological activity of a published 3-Phenoxypropanamide derivative

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Verification Protocol Subject: KYA1797K (Representative 3-Phenoxypropanamide Wnt/


-catenin Inhibitor)

Executive Summary & Mechanism of Action

This guide provides a rigorous framework for the independent verification of KYA1797K , a published this compound derivative identified as a small-molecule destabilizer of


-catenin. Unlike upstream Wnt inhibitors (e.g., Porcupine inhibitors) or Tankyrase inhibitors (e.g., XAV939), KYA1797K functions via a unique mechanism: it binds directly to the RGS domain of Axin , enhancing the formation of the 

-catenin destruction complex.

Critical Insight for Researchers: Most commercial Wnt inhibitors target Tankyrase (TNKS). KYA1797K is distinct because it functions as a dual-pathway inhibitor , destabilizing both


-catenin and Ras (via GSK3

activation). Verification must therefore confirm both Wnt suppression and specific target engagement (Axin-GSK3

complex stabilization) to distinguish it from off-target cytotoxicity.

The Comparative Landscape

Before initiating wet-lab protocols, researchers must benchmark the this compound derivative against established standards to ensure the observed activity is mechanistic, not artifactual.

Table 1: Functional Comparison of Wnt Pathway Modulators
FeatureKYA1797K (Target Compound)XAV939 (Standard Control)IWR-1 (Alternative Control)
Chemical Class This compound derivativeThiopyranopyrimidinoneNorbornyl-benzamide
Primary Target Axin RGS Domain (Direct Binder)Tankyrase 1/2 (PARP domain)Tankyrase 1/2 (PARP domain)
Mechanism Allosteric modulation of Axin; enhances

-cat/GSK3

binding.
Inhibits Axin PARsylation, preventing Axin degradation.Inhibits Axin PARsylation, preventing Axin degradation.
Downstream Effect Destabilizes

-catenin AND Ras.
Destabilizes

-catenin only.
Destabilizes

-catenin only.
Cellular IC50 ~0.75

M (Wnt reporter)
~0.011

M (TNKS1 inhibition)
~0.18

M (Wnt reporter)
Key Differentiator Dual inhibition (Wnt + Ras/ERK). Overcomes EGFR resistance.[1][2]Highly specific to Wnt; no direct Ras effect.Similar to XAV939; often less soluble.

Chemical Validation (The "Zero-Step")

Expert Insight: Do not rely solely on vendor Certificates of Analysis (CoA). 3-phenoxypropanamides can degrade into inactive metabolites if stored improperly.

  • Protocol: High-Resolution LC-MS.

  • Acceptance Criteria: Purity >98%.

  • Identity Check: Confirm molecular ion peak

    
     (approx, depending on salt form).
    
  • Solubility: Dissolve in DMSO.[1] Note that precipitation in aqueous media occurs faster than with XAV939; use fresh dilutions for every assay.

Primary Verification: TOPFlash Reporter Assay

This assay quantifies the transcriptional activity of


-catenin/TCF complexes.
Experimental Logic (Causality)

We use a dual-luciferase system.[3] The Firefly luciferase is driven by TCF/LEF binding sites (Wnt-responsive). The Renilla luciferase is constitutively active.

  • Why? If the compound kills the cells (toxicity), both signals drop. If it specifically inhibits Wnt, only Firefly drops while Renilla remains stable.

Step-by-Step Protocol
  • Cell Seeding: Seed HEK293T cells (20,000 cells/well) in white-walled 96-well plates.

  • Transfection (24h later): Co-transfect plasmids using Lipofectamine:

    • M50 Super 8x TOPFlash (Wnt reporter): 100 ng.

    • pRL-TK (Renilla control): 10 ng.

  • Induction (24h post-transfection):

    • Treat cells with Wnt3a-conditioned medium (50%) OR recombinant Wnt3a (100 ng/mL).

    • Simultaneously add KYA1797K (Dose curve: 0.1, 0.5, 1, 5, 10, 25

      
      M).
      
    • Include XAV939 (1

      
      M) as a positive control for inhibition.
      
  • Lysis & Read (18-24h treatment): Use a Dual-Luciferase Reporter Assay System.

  • Data Processing: Calculate Ratio = (Firefly RLU / Renilla RLU). Normalize to DMSO control.

Validation Checkpoint: KYA1797K must show dose-dependent inhibition with an IC50 < 5


M. If Renilla signal drops >20% at effective doses, the compound is cytotoxic, not specific.

Secondary Verification: Target Engagement (Western Blot)

Reporter assays show outcome, not mechanism. You must prove the compound physically destabilizes


-catenin and Ras.
Protocol Highlights
  • Cell Line: DLD-1 or SW480 (Colorectal cancer lines with high endogenous

    
    -catenin).
    
  • Treatment: 25

    
    M KYA1797K for 24 hours.
    
  • Lysis: RIPA buffer + Protease/Phosphatase inhibitors. Crucial: Perform lysis on ice to prevent spontaneous degradation.

Key Targets & Expected Results
Target ProteinAntibody TargetExpected Change (KYA1797K)Mechanism Explanation

-catenin
Total ProteinDecrease Enhanced degradation via proteasome.[2]
Axin1 Total ProteinIncrease Compound binding stabilizes Axin conformation.
K-Ras Total ProteinDecrease Unique signature of KYA1797K (unlike XAV939).
c-Myc Total ProteinDecrease Downstream Wnt target gene product.
GAPDH Loading ControlNo Change Verifies equal loading.

Visualization: Mechanism & Workflow

Diagram 1: Mechanism of Action (Axin Stabilization)

This diagram illustrates how this compound derivatives (KYA1797K) intervene in the Wnt pathway compared to standard Tankyrase inhibitors.

G cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled/LRP6 Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl Axin Axin Dvl->Axin Inhibits BetaCat β-Catenin Axin->BetaCat Scaffolds GSK3 GSK3β GSK3->BetaCat Phosphorylates APC APC Proteasome Proteasomal Degradation BetaCat->Proteasome Nucleus Nucleus (TCF/LEF) BetaCat->Nucleus Translocation KYA KYA1797K (this compound) KYA->Axin Binds RGS Stabilizes Complex XAV XAV939 (Tankyrase Inh) XAV->Axin Prevents PARsylation

Caption: KYA1797K binds the Axin RGS domain, enforcing the Destruction Complex assembly even in the presence of upstream Wnt signals.

Diagram 2: Verification Workflow

Workflow Step1 1. Chemical QC (LC-MS) Step2 2. Primary Assay (TOPFlash Reporter) Step1->Step2 Purity >98% Step3 3. Target Engagement (Western Blot) Step2->Step3 IC50 < 5µM Specific Inhib. Step4 4. Phenotypic Check (Organoid/Viability) Step3->Step4 β-cat ↓ Ras ↓ Decision Pass/Fail? Step4->Decision

Caption: Step-by-step logic gate for validating this compound activity.

Advanced Phenotypic Validation: Organoid Culture

For drug development professionals, cell lines are often insufficient. Patient-Derived Organoids (PDOs) provide the "Gold Standard" for Wnt inhibitor efficacy.

Protocol:

  • Culture: Grow CRC organoids (e.g., APC-mutant) in Matrigel domes.

  • Media: Use Wnt-withdrawal medium (Basal medium + EGF + Noggin, minus Wnt/R-spondin).

    • Note: APC-mutant organoids grow without Wnt. Effective inhibitors should suppress this growth.[4]

  • Treatment: Add KYA1797K (25

    
    M) to the overlay media. Refresh every 2 days.
    
  • Readout:

    • Morphology: Organoids should disintegrate or shrink ("darkening" of the lumen).

    • Viability: ATP-based luminescence assay (CellTiter-Glo 3D) at Day 5.

References

  • Cha, P. H., et al. (2016). Small-molecule binding of the axin RGS domain promotes

    
    -catenin and Ras degradation.[1][2] Nature Chemical Biology, 12, 593–600.[1][2] 
    
  • Huang, S. M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signaling. Nature, 461, 614–620.

  • Park, S. Y., et al. (2019). A Ras destabilizer KYA1797K overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer.[1][2] Scientific Reports, 9, 648.[1][2]

  • Min, S. H., et al. (2018). A novel small molecule destabilizing

    
    -catenin, is superior to ICG-001 in protecting against kidney aging. Aging Cell, 17(3), e12748. 
    

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
3-Phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.